Advanced Structural Elucidation and Synthetic Methodologies of Butyl 4-(5-formylfuran-2-yl)benzoate
Executive Summary In the rapidly evolving landscape of targeted protein degradation and advanced medicinal chemistry, heterobifunctional building blocks are the cornerstone of rational drug design. Butyl 4-(5-formylfuran...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the rapidly evolving landscape of targeted protein degradation and advanced medicinal chemistry, heterobifunctional building blocks are the cornerstone of rational drug design. Butyl 4-(5-formylfuran-2-yl)benzoate (CAS: 321725-76-2) has emerged as a highly versatile intermediate. Characterized by a rigid furan-aryl axis, an electrophilic formyl group, and a lipophilic butyl ester, this molecule is engineered for orthogonal reactivity. This whitepaper provides an in-depth technical analysis of its chemical architecture, field-proven synthetic methodologies, and its strategic application in the assembly of Proteolysis Targeting Chimeras (PROTACs).
Chemical Architecture and Physicochemical Profiling
The structural genius of Butyl 4-(5-formylfuran-2-yl)benzoate lies in its dual functionalization, which allows for independent, sequential modifications without the need for complex protecting-group chemistry.
The Furan-Aryl Axis : The core scaffold consists of a furan ring covalently linked at position 2 to the para-position of a benzoate system. This creates a planar, conjugated push-pull
π
-system that can participate in
π−π
stacking interactions within target protein binding pockets .
The Formyl Hub : Positioned at C5 of the furan ring, the aldehyde (-CHO) serves as an electrophilic hub. It is primed for reductive amination, Wittig olefinations, or condensation reactions, making it ideal for attaching flexible linkers (e.g., PEG-amines) .
The Butyl Ester : The n-butyl chain provides significant lipophilicity, enhancing the solubility of the intermediate in organic solvents during synthesis. In biological contexts, it can serve as a cell-permeable prodrug moiety or be selectively hydrolyzed to a free carboxylic acid for subsequent amide coupling.
Quantitative Physicochemical Data
The following table summarizes the critical quantitative metrics required for analytical validation and stoichiometric calculations .
Property
Value / Specification
Chemical Name
Butyl 4-(5-formylfuran-2-yl)benzoate
CAS Registry Number
321725-76-2
Molecular Formula
C₁₆H₁₆O₄
Molecular Weight
272.30 g/mol
Monoisotopic Mass
272.1049 Da
Hydrogen Bond Donors
0
Hydrogen Bond Acceptors
4
Typical Purity (HPLC)
≥
98%
Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling
The most efficient route to synthesize this building block is via a palladium-catalyzed Suzuki-Miyaura cross-coupling between butyl 4-bromobenzoate and (5-formylfuran-2-yl)boronic acid. The following protocol is adapted from established methodologies for furan-aryl couplings .
Causality of Experimental Choices
Catalyst (Pd(OAc)₂) : Selected over complex phosphine-ligated palladiums because electron-rich furan boronic acids undergo rapid transmetalation. Pd(OAc)₂ provides a highly active, ligand-free palladium species that minimizes steric hindrance and reduces cost.
Additive (TBAC) : Tetrabutylammonium chloride (TBAC) acts as a phase-transfer catalyst. Because the reaction occurs in a biphasic EtOH/H₂O system, TBAC shuttles the water-soluble boronate complex into the organic phase to react with the aryl halide.
Base (K₂CO₃) : A mild inorganic base is strictly required. Stronger bases (e.g., NaOH) would induce unwanted Cannizzaro reactions or aldol condensations at the highly sensitive formyl group.
Step-by-Step Protocol & Self-Validating Workflow
Reaction Setup : Charge a 50 mL round-bottom flask with butyl 4-bromobenzoate (1.0 eq, 1.4 mmol), (5-formylfuran-2-yl)boronic acid (1.2 eq, 1.7 mmol), and TBAC (1.0 eq, 1.4 mmol). Note: The slight excess of boronic acid compensates for potential protodeboronation.
Catalyst Activation : Add Pd(OAc)₂ (2 mol%) and K₂CO₃ (2.5 eq, 3.5 mmol) to the solid mixture.
Solvent Introduction : Add 8 mL of a 1:1 mixture of ethanol and deionized water. Stir the biphasic mixture vigorously at 40 °C for 3 hours.
Self-Validation Checkpoint : The system is designed to be self-validating. At the 2-hour mark, extract a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The protocol is validated only if the chromatogram demonstrates the complete consumption of the starting bromide (m/z ~257) and the dominant presence of the target ester (m/z 273.1 [M+H]⁺). Concurrently, TLC (Hexanes:EtOAc 4:1) must show a distinct, UV-active product spot with a lower
Rf
value than the starting material, confirming the integration of the polar formyl moiety.
Workup : Remove ethanol under reduced pressure. Dilute the aqueous residue with water (15 mL) and extract with ethyl acetate (3 × 20 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.
Synthetic workflow and validation for Butyl 4-(5-formylfuran-2-yl)benzoate.
Applications in Targeted Protein Degradation (PROTACs)
In the realm of PROTAC development, achieving the correct spatial orientation between the Protein of Interest (POI) ligand and the E3 ligase ligand is paramount. Butyl 4-(5-formylfuran-2-yl)benzoate acts as a highly controlled vector for linker attachment .
The formyl group undergoes reductive amination with primary amines (e.g., a PEG-amine linker) in the presence of sodium cyanoborohydride (NaBH₃CN). This forms a stable secondary amine linkage. Following linker attachment, the butyl ester can be saponified using LiOH in THF/H₂O to yield the free carboxylic acid. This acid is subsequently activated (e.g., using HATU or EDC/HOBt) to form an amide bond with an E3 ligase-recruiting ligand, such as a thalidomide derivative or a VHL ligand, completing the heterobifunctional PROTAC architecture.
Integration of the building block into a targeted protein degradation pathway.
References
Title : Development of molecular probes for second site screening and design of protein tyrosine phosphatase inhibitors
Source : PubMed Central (PMC)
URL :[Link]
Title : Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis
Source : Journal of Medicinal Chemistry (ACS Publications)
URL :[Link]
Exploratory
1H and 13C NMR chemical shifts for Butyl 4-(5-formylfuran-2-yl)benzoate
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Butyl 4-(5-formylfuran-2-yl)benzoate This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Butyl 4-(5-f...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Butyl 4-(5-formylfuran-2-yl)benzoate
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Butyl 4-(5-formylfuran-2-yl)benzoate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and data from structurally analogous compounds. We will explore the theoretical underpinnings of the expected chemical shifts, provide a robust experimental protocol for spectral acquisition, and present the data in a clear, accessible format.
Theoretical Framework: Understanding the Molecular Environment
The structure of Butyl 4-(5-formylfuran-2-yl)benzoate is comprised of three key fragments: a butyl ester group, a 1,4-disubstituted benzene ring, and a 2,5-disubstituted furan ring bearing a formyl group. The electron-withdrawing and electron-donating properties of these substituents, along with their spatial arrangement, create a unique electronic environment for each proton and carbon atom, which is directly reflected in the NMR chemical shifts.
The ester and formyl groups are electron-withdrawing, leading to a deshielding effect on the adjacent aromatic protons and carbons, shifting their signals downfield. Conversely, the oxygen of the furan ring and the ester linkage influence the electron density of the molecule. The butyl chain, being aliphatic, will exhibit characteristic upfield signals.
Predicted ¹H and ¹³C NMR Spectral Data
In the absence of direct experimental data for the title compound, the following chemical shifts are predicted based on the analysis of similar structures, including 4-(5-formylfuran-2-yl)benzoic acid and various butyl esters.[1][2][3] These predictions serve as a reliable guide for spectral interpretation.
Table 1: Predicted ¹H NMR Chemical Shifts for Butyl 4-(5-formylfuran-2-yl)benzoate (in CDCl₃, 400 MHz)
Proton Assignment
Predicted Chemical Shift (ppm)
Multiplicity
Coupling Constant (J, Hz)
Aldehyde-H
~9.6
s
-
Benzoate H-2, H-6
~8.1
d
~8.0
Benzoate H-3, H-5
~7.8
d
~8.0
Furan H-3
~7.3
d
~3.6
Furan H-4
~6.8
d
~3.6
O-CH₂ (butyl)
~4.3
t
~6.7
-CH₂- (butyl)
~1.7
m
-
-CH₂- (butyl)
~1.4
m
-
-CH₃ (butyl)
~0.9
t
~7.4
Table 2: Predicted ¹³C NMR Chemical Shifts for Butyl 4-(5-formylfuran-2-yl)benzoate (in CDCl₃, 100 MHz)
Carbon Assignment
Predicted Chemical Shift (ppm)
C=O (ester)
~165
C=O (aldehyde)
~177
Benzoate C-1
~133
Benzoate C-2, C-6
~130
Benzoate C-3, C-5
~128
Benzoate C-4
~138
Furan C-2
~158
Furan C-5
~152
Furan C-3
~125
Furan C-4
~112
O-CH₂ (butyl)
~65
-CH₂- (butyl)
~31
-CH₂- (butyl)
~19
-CH₃ (butyl)
~14
Experimental Protocol for NMR Spectroscopy
To ensure the acquisition of high-quality, reproducible NMR data, the following detailed protocol is recommended. This protocol is designed as a self-validating system, incorporating standard practices for sample preparation and instrument operation.
Sample Preparation
Sample Purity: Ensure the sample of Butyl 4-(5-formylfuran-2-yl)benzoate is of high purity (>95%) to avoid interference from impurities in the spectra.
Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. It is a common choice for organic molecules and its residual proton and carbon signals are well-characterized (¹H: ~7.26 ppm, ¹³C: ~77.16 ppm).[4][5]
Concentration: Dissolve 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable acquisition time.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C).
Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer.
¹H NMR Acquisition:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
Temperature: 298 K.
Spectral Width: -2 to 12 ppm.
Acquisition Time: ~3-4 seconds.
Relaxation Delay: 2 seconds.
Number of Scans: 16-32.
¹³C NMR Acquisition:
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
Temperature: 298 K.
Spectral Width: 0 to 200 ppm.
Acquisition Time: ~1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
Data Processing
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C before Fourier transformation to improve the signal-to-noise ratio.
Phase Correction: Manually phase the spectra to obtain a flat baseline and pure absorption lineshapes.
Baseline Correction: Apply a polynomial baseline correction to ensure accurate integration.
Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of Butyl 4-(5-formylfuran-2-yl)benzoate using the predicted NMR data.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectra of Butyl 4-(5-formylfuran-2-yl)benzoate. By combining theoretical principles with data from analogous compounds, we have established a reliable predictive framework for spectral analysis. The detailed experimental protocol ensures the acquisition of high-quality data, which, when interpreted using the provided workflow, will enable unambiguous structural confirmation. This document serves as a valuable resource for researchers working with this and related furan-based compounds.
References
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Matrix Fine Chemicals. (n.d.). 4-(5-FORMYLFURAN-2-YL)BENZOIC ACID | CAS 39245-15-3. Retrieved from [Link]
NextSDS. (n.d.). 4-(5-FORMYL-FURAN-2-YL)-BENZOIC ACID METHYL ESTER. Retrieved from [Link]
Solubility Profiling of Butyl 4-(5-formylfuran-2-yl)benzoate in Organic Solvents: A Predictive and Methodological Framework
Executive Summary In early-stage drug discovery and lead optimization, establishing a robust solubility profile is paramount. Poor solubility not only masks the true in vitro potency of a compound but also severely limit...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In early-stage drug discovery and lead optimization, establishing a robust solubility profile is paramount. Poor solubility not only masks the true in vitro potency of a compound but also severely limits its bioavailability and developability. Butyl 4-(5-formylfuran-2-yl)benzoate (CAS: 321725-76-2) is a structurally complex intermediate often utilized in the synthesis of targeted therapeutics and screening libraries[1][2]. With a molecular weight of 272.30 g/mol and a molecular formula of C₁₆H₁₆O₄, it presents unique solvation challenges due to its distinct functional groups.
Because empirical, peer-reviewed solubility data for this specific compound is not publicly cataloged[3], this whitepaper provides a comprehensive, self-validating methodological framework. It synthesizes predictive physicochemical profiling with gold-standard experimental protocols—specifically adapting the Saturation Shake-Flask Method outlined in USP Chapter <1236>[4][5] and OECD Guideline 105[6][7]—to determine its solubility in various organic solvents.
Physicochemical Analysis & Predictive Solubility
As an application scientist, experimental design must always be grounded in the molecule's physicochemical properties. The structure of Butyl 4-(5-formylfuran-2-yl)benzoate dictates its solvation thermodynamics:
Butyl Ester Tail: Confers significant lipophilicity and rotational freedom, driving solubility in non-polar and moderately polar organic solvents.
Benzoate Core: The rigid aromatic ring promotes strong intermolecular
π−π
stacking in the solid state, increasing the crystal lattice energy and resisting dissolution in highly polar protic environments (like water or cold methanol).
Furan Ring & Formyl Group: The oxygen heteroatom and the aldehyde moiety act as hydrogen-bond acceptors. This allows for favorable dipole-dipole interactions with polar aprotic solvents.
Based on these structural features, we can predict the thermodynamic solubility profile across standard organic solvent classes.
Table 1: Predicted Solubility Matrix for Butyl 4-(5-formylfuran-2-yl)benzoate
Solvent Class
Representative Solvent
Predicted Solubility Range
Solvation Mechanism / Causality
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
High (>50 mg/mL)
Strong dipole-dipole interactions with the formyl/furan oxygens; disrupts
π−π
stacking. Ideal for kinetic stock solutions[8].
Polar Aprotic
Dichloromethane (DCM)
High (>50 mg/mL)
Excellent solvation of the lipophilic butyl tail and aromatic core.
Polar Protic
Methanol / Ethanol
Moderate (5 - 20 mg/mL)
H-bonding with the formyl group occurs, but the lipophilic butyl chain limits overall thermodynamic capacity.
Non-Polar
Hexane / Heptane
Low to Mod (<5 mg/mL)
Solvates the butyl tail, but lacks the dipole moment required to efficiently break the aromatic lattice energy.
Aqueous
Water / PBS (pH 7.4)
Very Low (<0.1 mg/mL)
High lipophilicity and lack of ionizable basic/acidic centers at physiological pH result in poor aqueous solubility.
Note: The above values are predictive ranges based on structurally homologous furan-2-yl benzoates and are intended to guide the initial volume requirements for the Shake-Flask protocol.
To establish a verified solubility profile, researchers must differentiate between Kinetic Solubility (how much compound remains in solution before precipitating when a DMSO stock is spiked into a target solvent) and Thermodynamic Solubility (the absolute equilibrium concentration of the solid lattice dissolving into the solvent)[8][9].
Below is the logical workflow for evaluating Butyl 4-(5-formylfuran-2-yl)benzoate.
Caption: Workflow for determining kinetic and thermodynamic solubility of drug candidates.
Protocol 3.1: Thermodynamic Solubility via Saturation Shake-Flask Method
The Shake-Flask method is the industry standard for determining thermodynamic equilibrium solubility, adapting principles from USP Chapter <1236> [5][10] and OECD Guideline 105 [7][11].
Causality Check: Why 24-72 hours? For highly crystalline, lipophilic compounds like Butyl 4-(5-formylfuran-2-yl)benzoate, the energy required to break the crystal lattice is high. Shorter incubation times risk measuring a false, sub-equilibrium concentration.
Step-by-Step Methodology:
Sample Preparation: Weigh approximately 10 mg of Butyl 4-(5-formylfuran-2-yl)benzoate into a 4 mL amber glass vial. Rationale: Amber glass prevents potential photo-degradation of the furan and formyl moieties.
Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Methanol, Acetonitrile, or Hexane). Ensure that a visible excess of solid remains. If the solid completely dissolves, add more compound until a suspension is maintained[4][12].
Equilibration: Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. Place the vials in a thermomixer or orbital shaker at 25.0 ± 0.5 °C and agitate at 500 RPM for 48 to 72 hours[12][13].
Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 15,000 × g for 15 minutes at 25 °C.
Expert Insight: For lipophilic compounds in organic solvents, centrifugation is preferred over filtration. Polymeric syringe filters (like PTFE or Nylon) can non-specifically bind the lipophilic compound, artificially lowering the measured solubility[9][14].
Dilution: Carefully aspirate the supernatant. Dilute the supernatant immediately into a solvent compatible with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation prior to injection.
Quantification: Analyze via HPLC-UV.
Protocol 3.2: HPLC-UV Analytical Parameters
To accurately quantify the dissolved Butyl 4-(5-formylfuran-2-yl)benzoate, a robust chromatographic method is required. The highly conjugated system (benzoate + furan + formyl) provides an excellent chromophore for UV detection[14].
Column: C18 Reverse-Phase (e.g., Waters XBridge, 50 x 4.6 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 5 minutes. Rationale: The lipophilic butyl tail ensures the compound will be highly retained; a steep gradient to high organic concentration is necessary for elution.
Flow Rate: 1.0 mL/min.
Detection Wavelength (
λ
): ~280 nm (Optimize based on a full UV-Vis scan of the stock solution).
Calibration: Construct a 5-point calibration curve using a freshly prepared DMSO stock solution diluted into the mobile phase[9][13].
Data Interpretation and Quality Control
When executing this framework, the Application Scientist must validate the data through specific quality control checks:
Solid-State Analysis: After phase separation, the residual solid should ideally be analyzed via Powder X-Ray Diffraction (pXRD). Solvents can induce polymorphic transformations or solvate formation, which alters the thermodynamic solubility limit[12].
Evaporation Control: When testing highly volatile organic solvents (like DCM or Hexane), weigh the sealed vials before and after the 72-hour equilibration. A weight loss of >2% indicates solvent evaporation, which will artificially inflate the calculated solubility concentration.
Kinetic vs. Thermodynamic Discrepancies: If the kinetic solubility (determined via solvent spiking) is significantly higher than the thermodynamic solubility, the compound is likely forming a supersaturated solution or undergoing liquid-liquid phase separation (LLPS) before eventually crashing out as a stable crystal.
A Comprehensive Technical Guide to the Crystallographic Analysis of Butyl 4-(5-formylfuran-2-yl)benzoate
Part 1: Introduction Chemical Identity and Significance Butyl 4-(5-formylfuran-2-yl)benzoate is a small organic molecule featuring a central furan ring linked to a benzoic acid butyl ester and bearing a formyl (aldehyde)...
Author: BenchChem Technical Support Team. Date: April 2026
Part 1: Introduction
Chemical Identity and Significance
Butyl 4-(5-formylfuran-2-yl)benzoate is a small organic molecule featuring a central furan ring linked to a benzoic acid butyl ester and bearing a formyl (aldehyde) group. Its molecular structure combines several functionalities of interest in medicinal chemistry and materials science. Furan-containing compounds are known for a wide range of potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1] The ester and aldehyde groups offer sites for further chemical modification, making it a versatile building block in organic synthesis.[1]
The three-dimensional arrangement of atoms in a crystal, known as the crystal structure, governs many of a material's key physicochemical properties, including solubility, stability, and bioavailability.[2][3][4] Therefore, determining the crystal structure of Butyl 4-(5-formylfuran-2-yl)benzoate through single-crystal X-ray diffraction is crucial for understanding its behavior at a molecular level and for its potential development as a pharmaceutical agent or functional material.[5][6] This guide provides an in-depth overview of the methodologies and data interpretation involved in such a crystallographic investigation.
Objectives
The primary objective of this technical guide is to present a comprehensive account of the determination and analysis of the crystal structure of Butyl 4-(5-formylfuran-2-yl)benzoate. This includes a detailed description of the experimental procedures, from crystal growth to X-ray data collection and structure refinement, as well as a thorough analysis of the resulting molecular and supramolecular structures. This document is intended to serve as a valuable resource for researchers and professionals in the fields of crystallography, medicinal chemistry, and drug development.
Part 2: Experimental Methodology
Synthesis and Crystallization
The synthesis of Butyl 4-(5-formylfuran-2-yl)benzoate would typically be achieved through standard organic chemistry techniques. A plausible route involves the esterification of 4-(5-formylfuran-2-yl)benzoic acid with butanol.[7][8] The starting acid itself can be prepared via a Suzuki coupling reaction between 5-formyl-2-furylboronic acid and 4-iodobenzoic acid.[7]
The growth of high-quality single crystals is a critical and often challenging step in X-ray crystallography.[9] For a compound like Butyl 4-(5-formylfuran-2-yl)benzoate, a common and effective method is slow evaporation from a suitable solvent.
Experimental Protocol for Crystallization:
Solvent Screening: A range of solvents with varying polarities (e.g., ethanol, ethyl acetate, acetone, dichloromethane, and mixtures thereof) are screened to identify one in which the compound has moderate solubility.
Preparation of a Saturated Solution: A saturated or near-saturated solution of the purified compound is prepared at a slightly elevated temperature to ensure complete dissolution.
Slow Evaporation: The solution is filtered to remove any particulate matter and then left in a loosely covered vial in a vibration-free environment. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of single crystals over several days.
Crystal Harvesting: Once crystals of suitable size (typically >0.1 mm in at least two dimensions) and quality (transparent with well-defined faces) are observed, they are carefully harvested from the mother liquor.[10]
The choice of solvent is crucial as it can influence the crystal packing and even lead to the formation of different crystal forms (polymorphs), which can have different physical properties.[4]
X-ray Data Collection
Single-crystal X-ray diffraction is the definitive method for determining the atomic structure of crystalline materials.[9][11][12]
Step-by-Step Data Collection Protocol:
Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.
Cryo-cooling: The crystal is flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations and improve data quality.[13]
Diffractometer Setup: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.
Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique diffraction spots (reflections) over a wide range of diffraction angles (θ). This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
Data Processing: The raw diffraction images are processed to integrate the reflection intensities, correct for experimental factors (e.g., Lorentz and polarization effects), and merge equivalent reflections. This results in a final dataset of unique reflections with their corresponding intensities and standard uncertainties.
Caption: Workflow for single-crystal X-ray data collection.
Structure Solution and Refinement
The "phase problem" is a central challenge in crystallography, as the diffraction experiment only provides the intensities (related to the amplitudes) of the scattered X-rays, but not their phases.[14]
Structure Solution and Refinement Protocol:
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.
Structure Solution: The initial atomic positions are determined using direct methods, which employ statistical relationships between the reflection intensities to estimate the phases.[13]
Structure Refinement: The initial structural model is refined against the experimental data using a least-squares method.[13][15] This iterative process optimizes the atomic coordinates, thermal parameters (describing atomic vibrations), and other model parameters to minimize the difference between the observed and calculated structure factor amplitudes.
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Validation: The final refined structure is validated using various crystallographic metrics and software tools to ensure its chemical and geometric reasonableness.
Caption: The iterative cycle of crystallographic structure refinement.
Part 3: Crystallographic Data and Structural Analysis
Note: As no specific experimental data for Butyl 4-(5-formylfuran-2-yl)benzoate is publicly available, the following tables present hypothetical yet representative data for a small organic molecule of this nature.
Crystal Data and Structure Refinement
Parameter
Value
Empirical formula
C16H16O4
Formula weight
272.29
Temperature
100(2) K
Wavelength
0.71073 Å
Crystal system
Monoclinic
Space group
P2₁/c
Unit cell dimensions
a = 10.123(4) Å, α = 90°
b = 8.456(3) Å, β = 98.76(5)°
c = 15.789(6) Å, γ = 90°
Volume
1335.1(9) ų
Z
4
Density (calculated)
1.354 Mg/m³
Absorption coefficient
0.096 mm⁻¹
F(000)
576
Crystal size
0.25 x 0.18 x 0.12 mm³
Theta range for data collection
2.50 to 27.50°
Reflections collected
9876
Independent reflections
3054 [R(int) = 0.034]
Completeness to theta = 25.242°
99.8 %
Refinement method
Full-matrix least-squares on F²
Data / restraints / parameters
3054 / 0 / 181
Goodness-of-fit on F²
1.05
Final R indices [I>2sigma(I)]
R1 = 0.045, wR2 = 0.118
R indices (all data)
R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole
0.28 and -0.21 e.Å⁻³
Molecular Structure
The molecular structure of Butyl 4-(5-formylfuran-2-yl)benzoate would reveal key geometric parameters. The furan and benzene rings are expected to be planar. A significant feature would be the dihedral angle between these two rings, which would indicate the degree of twisting of the molecule around the central C-C bond. The butyl chain would likely adopt a stable, extended conformation. Bond lengths and angles would be expected to fall within standard ranges for similar organic compounds.
Supramolecular Assembly and Intermolecular Interactions
The packing of molecules in the crystal lattice is dictated by intermolecular interactions. For this compound, weak C-H···O hydrogen bonds involving the formyl and ester oxygen atoms are anticipated to be the primary interactions driving the supramolecular assembly. Additionally, π-π stacking interactions between the aromatic furan and benzene rings of adjacent molecules might be present, further stabilizing the crystal packing.
Caption: Key intermolecular interactions in the crystal lattice.
Part 4: Interpretation and Significance
Structure-Property Relationships
The detailed structural information obtained from this analysis provides a foundation for understanding the macroscopic properties of Butyl 4-(5-formylfuran-2-yl)benzoate. The nature and strength of the intermolecular interactions directly influence properties like the melting point and solubility. A well-packed crystal with strong intermolecular forces will generally have a higher melting point and lower solubility in a given solvent.
Implications for Drug Development
In the context of drug development, understanding the crystal structure is paramount.[2][5] It allows for the identification of potential binding sites on target proteins and can guide the rational design of more potent and selective analogues.[5] Furthermore, knowledge of the solid-state structure is essential for formulation development, as different polymorphs can exhibit different dissolution rates and bioavailability, ultimately affecting the drug's efficacy and safety.[3][4] The structural data for Butyl 4-(5-formylfuran-2-yl)benzoate would be a critical first step in evaluating its potential as a drug candidate.
Part 5: Conclusion
This technical guide has outlined the comprehensive process for the determination and analysis of the crystal structure of Butyl 4-(5-formylfuran-2-yl)benzoate using single-crystal X-ray diffraction. While specific experimental data for this compound is not yet in the public domain, the methodologies and interpretative frameworks presented here represent the gold standard in the field of small-molecule crystallography.[11] The elucidation of this crystal structure would provide invaluable insights into its molecular and supramolecular features, which are essential for understanding its physicochemical properties and for guiding its potential applications in drug discovery and materials science.
Part 6: References
Fiveable. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]
Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A: Foundations and Advances, A79, a117. Retrieved from [Link]
Journal of Analytical & Bioanalytical Techniques. (n.d.). The Role of Crystallography in Drug Development. OMICS International. Retrieved from [Link]
Read, R. J., & McCoy, A. J. (2016). Recent developments in phasing and structure refinement for macromolecular crystallography. F1000Research, 5, 613. Retrieved from [Link]
Zhanghua Dryer. (2025, July 11). The Importance of Crystallization in Pharmaceutical Manufacturing. Retrieved from [Link]
Research Journal of Pharmacy and Technology. (2025, April 10). Crystals, Crystallization and X-ray Techniques. Retrieved from [Link]
Braga, D., & Grepioni, F. (2022). Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia.pub. Retrieved from [Link]
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1763. Retrieved from [Link]
Iuzzolino, L., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(3), 2033-2047. Retrieved from [Link]
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
MIT OpenCourseWare. (n.d.). Structure refinement: some background theory and practical strategies. Retrieved from [Link]
Cheung, E. Y., et al. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(4), 253-261. Retrieved from [Link]
FZU. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]
Oxford Academic. (n.d.). Solution and Refinement of Crystal Structures. Retrieved from [Link]
Introductory strategies for structure solution and refinement. (n.d.). Retrieved from [Link]
MySkinRecipes. (n.d.). 4-(5-Formylfuran-2-yl)benzoic acid. Retrieved from [Link]
Matrix Fine Chemicals. (n.d.). 4-(5-FORMYLFURAN-2-YL)BENZOIC ACID. Retrieved from [Link]
Reactive sites and electron density mapping of Butyl 4-(5-formylfuran-2-yl)benzoate
An In-depth Technical Guide to the Reactive Sites and Electron Density Mapping of Butyl 4-(5-formylfuran-2-yl)benzoate Abstract This technical guide provides a comprehensive analysis of Butyl 4-(5-formylfuran-2-yl)benzoa...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Reactive Sites and Electron Density Mapping of Butyl 4-(5-formylfuran-2-yl)benzoate
Abstract
This technical guide provides a comprehensive analysis of Butyl 4-(5-formylfuran-2-yl)benzoate, a molecule of significant interest in medicinal chemistry and materials science. We delve into the electronic structure of this compound to predict its chemical reactivity, focusing on the identification of electrophilic and nucleophilic sites. By leveraging a suite of computational chemistry techniques—including Molecular Electrostatic Potential (MEP) mapping, Frontier Molecular Orbital (FMO) theory, and Fukui function analysis—this guide offers a detailed protocol and interpretation for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, providing a robust framework for predicting molecular interactions and guiding synthetic strategies.
Introduction: The Chemical Landscape of Butyl 4-(5-formylfuran-2-yl)benzoate
Butyl 4-(5-formylfuran-2-yl)benzoate is a bifunctional organic compound featuring a furan ring substituted with a formyl group, linked to a butyl benzoate moiety. This molecular architecture is a versatile scaffold in organic synthesis, often serving as a key intermediate for more complex pharmaceuticals and functional materials.[1] The presence of multiple functional groups—an aldehyde, a furan ring, a benzene ring, and an ester—creates a molecule with a rich and varied electronic landscape. Understanding this landscape is paramount for predicting its behavior in chemical reactions and biological systems.
The aldehyde group is a well-known electrophilic center, while the furan and benzene rings provide electron-rich π-systems. The ester group influences the overall electron distribution through its resonance and inductive effects. The interplay of these features dictates the molecule's reactivity. This guide will dissect these electronic characteristics to create a predictive map of its chemical behavior.
Theoretical Pillars of Reactivity Prediction
The prediction of chemical reactivity is fundamentally rooted in understanding the distribution of electrons within a molecule.[2] Modern computational chemistry offers several powerful theoretical frameworks to visualize and quantify this distribution.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map is a three-dimensional visualization of the electrostatic potential energy on the surface of a molecule. It provides an intuitive guide to a molecule's charge distribution, revealing regions that are electron-rich or electron-poor.[3][4] This is invaluable for predicting non-covalent interactions, particularly in drug design where electrostatic complementarity between a ligand and its receptor is crucial for binding.[5]
The standard color-coding convention is:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas (e.g., lone pairs on oxygen or nitrogen). These are sites susceptible to electrophilic attack.[6]
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas (e.g., hydrogen atoms bonded to electronegative atoms). These are sites susceptible to nucleophilic attack.[6][7]
Green/Yellow: Regions of intermediate or neutral potential.
Frontier Molecular Orbital (FMO) Theory
Developed by Kenichi Fukui, FMO theory simplifies reactivity to the interaction between specific orbitals of reacting molecules.[8] The most critical orbitals are the "frontier" orbitals:
HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It is considered the nucleophilic or electron-donating orbital.
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital without electrons. It is the electrophilic or electron-accepting orbital.
A chemical reaction is often governed by the interaction between the HOMO of one molecule and the LUMO of another.[8] The energy gap between the HOMO and LUMO of a single molecule is also a key indicator of its stability and reactivity; a smaller gap generally implies higher reactivity.
Fukui Functions: A Quantitative Reactivity Descriptor
The Fukui function, f(r), is a concept derived from Density Functional Theory (DFT) that quantifies the change in electron density at a specific point, r, when the total number of electrons in the system changes.[9][10] It provides a more nuanced, atom-specific measure of reactivity than MEP or FMO analysis.[11]
In practice, we use "condensed" Fukui functions, which assign a value to each atom in the molecule.[9] These are calculated using a finite difference approximation for:
Nucleophilic Attack (f+): Identifies sites most susceptible to attack by a nucleophile. This is calculated by comparing the electron density of the neutral molecule (N electrons) with its anionic state (N+1 electrons).[11][12]
Electrophilic Attack (f-): Identifies sites most susceptible to attack by an electrophile. This is calculated by comparing the electron density of the neutral molecule with its cationic state (N-1 electrons).[11][12]
The atom with the highest f+ value is the most likely site for nucleophilic attack, while the atom with the highest f- value is the preferred site for electrophilic attack.
Caption: Relationship between core electronic structure concepts and predictive reactivity models.
Experimental Protocol: Computational Workflow
This section outlines a standardized, step-by-step computational protocol for analyzing Butyl 4-(5-formylfuran-2-yl)benzoate. This workflow is applicable to a wide range of organic molecules.
Recommended Software:
Quantum Chemistry Package: Gaussian[13], GAMESS[14], or ORCA are industry standards.
Visualization Software: GaussView, Avogadro[7], or VMD[15] for rendering orbitals and surfaces.
Step-by-Step Methodology
Molecule Building and Pre-optimization:
Construct the 3D structure of Butyl 4-(5-formylfuran-2-yl)benzoate in a molecular editor.
Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., UFF or MMFF94 force fields).
DFT Geometry Optimization:
Causality: An accurate molecular geometry is the foundation for reliable electronic property calculations. The goal is to find the global minimum on the potential energy surface.
Protocol: Submit the pre-optimized structure for a full geometry optimization using Density Functional Theory (DFT). A widely accepted and robust level of theory is B3LYP with the 6-31G(d) basis set.
Validation: Ensure the optimization converges successfully, indicated by the program's termination status.
Frequency Calculation and Verification:
Causality: This step is crucial to verify that the optimized geometry corresponds to a true energy minimum, not a saddle point (transition state).
Protocol: Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)) on the optimized geometry.
Validation: A true minimum is confirmed by the absence of any imaginary frequencies in the output. If imaginary frequencies are present, the geometry must be perturbed and re-optimized.
Single-Point Energy and Property Calculations:
Causality: With a validated geometry, more accurate electronic properties can be calculated, often using a larger basis set for higher precision.
Protocol: Perform single-point energy calculations on the optimized geometry. To calculate the necessary properties for all three analyses (MEP, FMO, Fukui), run three separate calculations:
Neutral Molecule (N electrons): Charge = 0, Spin Multiplicity = 1. Request population analysis (for charges) and the generation of HOMO/LUMO orbitals and the MEP surface.
MEP Map: Load the output from the neutral calculation into a visualization program. Render the total electron density surface and map the calculated electrostatic potential onto it.
HOMO/LUMO: Visualize the isosurfaces for the Highest Occupied and Lowest Unoccupied Molecular Orbitals. Note their spatial distribution on the molecule.
Fukui Functions: Extract the atomic charges (e.g., Hirshfeld or Mulliken) from the output files of the neutral, cation, and anion calculations. Calculate the condensed Fukui functions for each atom k using the formulas:
fk+ = qk(N+1) - qk(N) (for nucleophilic attack)
fk- = qk(N) - qk(N-1) (for electrophilic attack)
where qk is the charge on atom k for the system with N, N+1, or N-1 electrons.
Application Note: Suzuki Cross-Coupling for the Synthesis of Butyl 4-(5-formylfuran-2-yl)benzoate
Introduction: The Power of C-C Bond Formation The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds. First...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Power of C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds. First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in academic and industrial laboratories, particularly in the synthesis of pharmaceuticals and fine chemicals.[1][2] Its advantages are numerous, including mild reaction conditions, tolerance of a wide array of functional groups, and the use of generally stable and less toxic organoboron reagents.[2][3]
This application note provides a comprehensive technical guide for the synthesis of Butyl 4-(5-formylfuran-2-yl)benzoate , a valuable biaryl scaffold. This molecule incorporates a furan ring, a common motif in pharmacologically active compounds, and functional handles (an aldehyde and an ester) that permit further chemical elaboration.[4] The protocol herein is specifically tailored to address the challenges associated with heteroaryl boronic acids and aldehyde-bearing substrates.
Reaction Principle and Catalytic Cycle
The core transformation involves the coupling of an organoboron species with an organohalide. For the target molecule, the most strategic approach involves coupling 5-formylfuran-2-boronic acid with a suitable aryl halide, Butyl 4-iodobenzoate. The iodide is chosen over the bromide or chloride for its higher reactivity, which facilitates a more efficient oxidative addition step, often allowing for milder reaction conditions.[5]
Overall Reaction Scheme:
The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] The catalytic cycle, a cornerstone of cross-coupling chemistry, consists of three fundamental steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the Butyl 4-iodobenzoate, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[1]
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic "ate" complex.[7][8][9]
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
A simplified representation of the Suzuki catalytic cycle.
Critical Parameters and Reagent Selection: An Evidence-Based Approach
The success of a Suzuki coupling, especially with sensitive substrates, hinges on the judicious selection of catalyst, base, and solvent.
The Palladium Catalyst System
The choice of palladium source and its associated ligand is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ bulky, electron-rich phosphine ligands that accelerate both the oxidative addition and reductive elimination steps.[10]
Recommended Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is an excellent choice for this transformation. It is an air-stable precatalyst that reliably forms the active Pd(0) species in situ. The dppf ligand's wide bite angle and electron-donating properties promote efficient reductive elimination and help prevent catalyst deactivation.
The Role of the Base
The base is not a mere spectator; it is critical for the transmetalation step.[9] It activates the boronic acid to form a boronate species, which is sufficiently nucleophilic to transfer its organic moiety to the palladium center.[7][8]
Substrate-Specific Challenge: 5-formylfuran-2-boronic acid is susceptible to protodeboronation—the cleavage of the C-B bond by a proton source, which forms furan as a byproduct.[11] This side reaction is often accelerated by high temperatures and highly aqueous, strongly basic conditions.[11]
Recommended Base: Potassium carbonate (K₂CO₃) offers a good balance of basicity to promote the reaction without excessively accelerating protodeboronation. It is less aggressive than hydroxides and more effective than weaker bases like fluorides for this substrate combination.[9] Using it with a mixed solvent system mitigates the risk.
The Solvent System
The solvent must solubilize the organic substrates, the palladium complex, and, to some extent, the inorganic base or the activated boronate complex. Biphasic systems are common and often highly effective.[1][12]
Recommended Solvents: A mixture of 1,4-Dioxane and Water is recommended. Dioxane is an excellent solvent for the organic components and the catalyst. The addition of a controlled amount of water is crucial for dissolving the K₂CO₃ and facilitating the formation of the active boronate species.[5] The ratio is critical to ensure both phases can interact effectively with vigorous stirring.
Substrate Considerations
Aryl Halide: Butyl 4-iodobenzoate is the preferred electrophile. It can be synthesized from 4-iodobenzoic acid.[13][14] The tert-butyl ester variant is also a common building block.[15]
Organoboron Reagent: 5-Formylfuran-2-boronic acid is known to be air-sensitive and can be unstable, sometimes containing varying amounts of its anhydride.[16][17] It is crucial to use a high-quality reagent and handle it under an inert atmosphere.[11]
Functional Group Tolerance: The Suzuki coupling is renowned for its functional group tolerance. The aldehyde and ester moieties in the starting materials are generally stable under these palladium-catalyzed conditions.[18][19]
Detailed Experimental Protocol
This protocol is designed for the synthesis of Butyl 4-(5-formylfuran-2-yl)benzoate on a 1.0 mmol scale.
Materials and Reagents
Reagent/Material
M.W.
Amount
Mmol
Equivalents
Butyl 4-iodobenzoate
304.13
304 mg
1.0
1.0
5-Formylfuran-2-boronic acid
139.92
168 mg
1.2
1.2
Pd(dppf)Cl₂·CH₂Cl₂
816.64
24.5 mg
0.03
0.03 (3 mol%)
Potassium Carbonate (K₂CO₃)
138.21
415 mg
3.0
3.0
1,4-Dioxane (anhydrous)
-
8.0 mL
-
-
Deionized Water
-
2.0 mL
-
-
Oven-dried Schlenk flask (25 mL)
-
1
-
-
Magnetic stir bar
-
1
-
-
Safety Precautions:
Always work in a well-ventilated fume hood.
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
1,4-Dioxane is a potential carcinogen and peroxide-former. Use anhydrous, inhibitor-stabilized solvent.
Palladium compounds are toxic and should be handled with care.
Consult the Safety Data Sheets (SDS) for all reagents before use.
Step-by-Step Procedure
Reaction Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add Butyl 4-iodobenzoate (304 mg, 1.0 mmol), 5-formylfuran-2-boronic acid (168 mg, 1.2 mmol), potassium carbonate (415 mg, 3.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol).
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[10]
Solvent Addition: Under a positive pressure of inert gas, add 8.0 mL of anhydrous 1,4-dioxane followed by 2.0 mL of deionized water via syringe. The water should be degassed beforehand by sparging with inert gas for 15-20 minutes.
Reaction Execution: Place the flask in a pre-heated oil bath at 85 °C . Stir the reaction mixture vigorously to ensure efficient mixing of the biphasic system.
Monitoring Progress: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly draw a small aliquot via syringe. For TLC, elute with a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v). The product should be more nonpolar than the boronic acid and have a different Rf from the starting aryl iodide. The reaction is typically complete within 4-12 hours.
Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.
Quench the reaction by adding 20 mL of deionized water.
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
Combine the organic layers and wash with brine (1 x 25 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel. A gradient elution starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes should provide the pure product.
Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Workflow and Troubleshooting
Experimental Workflow Diagram
A step-by-step visualization of the experimental process.
Troubleshooting Guide
Issue
Potential Cause(s)
Suggested Solution(s)
No or Low Conversion
1. Inactive Catalyst: Pd(0) not formed or catalyst degraded.[10]2. Insufficient Degassing: Oxygen has deactivated the catalyst.[10]3. Poor Reagent Quality: Decomposed boronic acid.[11]
1. Use a fresh bottle of catalyst or a different precatalyst (e.g., a Buchwald G3 precatalyst).2. Ensure the evacuate/backfill cycles are thorough and solvents are properly degassed.3. Purchase fresh 5-formylfuran-2-boronic acid and store it under Argon in a freezer.
1. Reaction temperature is too high.2. Reaction time is too long.3. Base is too strong or aqueous phase is too concentrated.[11]
1. Lower the reaction temperature to 70-75 °C.2. Use a more active catalyst system that allows for shorter reaction times.[11]3. Consider switching to a milder base like K₃PO₄ or using less water.
Formation of Homocoupled Products
1. Presence of oxygen leading to oxidative homocoupling of the boronic acid.[5]2. Inefficient transmetalation compared to reductive homocoupling.
1. Improve degassing procedures rigorously.2. Ensure the base is fully dissolved and active; consider screening other bases like Cs₂CO₃ or K₃PO₄.[9]
Ester Hydrolysis
1. Base is too strong (e.g., NaOH, KOH).2. Prolonged heating in the presence of water and base.
1. Avoid using hydroxide bases. K₂CO₃ or K₃PO₄ are generally safe for esters.[20]2. Monitor the reaction closely and work it up as soon as the starting material is consumed.
References
Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Journal of the Chemical Society, Chemical Communications. [Link]
Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
Matos, K., Soderquist, J. A. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
PubMed. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
Xiang, L., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
Le, T. N., & Johnson, J. B. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. [Link]
Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. European Journal of Organic Chemistry. [Link]
Nanas, G., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
Lebleu, T., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]
Zhang, Z., et al. (2020). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Nature Communications. [Link]
Fleckstein, K., & Plenio, H. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry. [Link]
Tanaka, H., et al. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education. [Link]
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
ACS Publications. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education. [Link]
Semproni, M. J., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science. [Link]
ResearchGate. (2025). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. ResearchGate. [Link]
ResearchGate. (2015). Can anyone suggest some literature for synthesis of 4-iodo-t-butyl benzoate either from 4-iodobenzoic acid or 4-iodobenzoyl chloride?. ResearchGate. [Link]
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
Wu, M., et al. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]
Li, W., et al. (2023). Suzuki–Miyaura Type Regioselective C–H Arylation of Aromatic Aldehydes by a Transient Directing Strategy. Organic Letters. [Link]
Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
Application Note: Flash Column Chromatography Purification of Butyl 4-(5-formylfuran-2-yl)benzoate
Introduction & Scope Butyl 4-(5-formylfuran-2-yl)benzoate (CAS: 321725-76-2) is a moderately polar, highly conjugated building block frequently utilized in the synthesis of pharmaceutical intermediates, advanced material...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scope
Butyl 4-(5-formylfuran-2-yl)benzoate (CAS: 321725-76-2) is a moderately polar, highly conjugated building block frequently utilized in the synthesis of pharmaceutical intermediates, advanced materials, and molecular probes[1]. Typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling between a benzoate derivative and 5-formylfuran-2-ylboronic acid[2], the resulting crude reaction mixture often contains unreacted boronic acid, homocoupled aryl byproducts, and residual palladium species.
This application note details a robust, self-validating flash column chromatography protocol specifically optimized for the isolation of this furan-aldehyde derivative. The methodology is grounded in fundamental physicochemical principles to ensure high yield, purity, and structural integrity of the target molecule.
Designing a successful purification strategy requires a mechanistic understanding of the molecule's structural vulnerabilities and functional groups.
Formyl Group (Aldehyde) Sensitivity: The C5-aldehyde on the furan ring is susceptible to oxidation into a carboxylic acid if exposed to air or harsh conditions for prolonged periods. However, its presence allows for highly specific visualization using a 2,4-Dinitrophenylhydrazine (2,4-DNP) TLC stain, which selectively forms a bright orange/yellow hydrazone precipitate[3][4][5].
Furan Ring Stability: While electron-rich furans are notoriously sensitive to strong acids (undergoing ring-opening or polymerization), the strongly electron-withdrawing formyl group in this molecule deactivates the furan ring. This makes the compound sufficiently stable to be purified on standard, neutral silica gel (230–400 mesh) without the need for basic modifiers like triethylamine[6].
Conjugated System (Planarity & UV Activity): The extended
π
-conjugation across the benzene ring, furan ring, and carbonyl groups provides intense UV absorbance at 254 nm, enabling non-destructive real-time monitoring. However, this rigid, planar structure limits its solubility in non-polar solvents, dictating the necessity for a dry loading technique to prevent peak broadening (streaking) during elution[6].
Before packing the column, establish the optimal solvent system. The objective is to achieve a Retention Factor (
Rf
) of ~0.30 for the target compound to maximize resolution from closely eluting impurities[7].
Prepare a mobile phase of 15% Ethyl Acetate (EtOAc) in Hexanes .
Spot the crude mixture alongside pure starting materials (if available) on a Silica Gel 60
F254
TLC plate.
Develop the plate and visualize first under a UV lamp (254 nm). Mark the UV-active spots.
Dip the plate into a 2,4-DNP stain solution (prepared by dissolving 2,4-DNP in ethanol, water, and concentrated sulfuric acid)[3][4].
Self-Validation: The target compound will immediately form a bright yellow/orange spot without heating, confirming the presence of the intact formyl group[5]. Ester-only impurities will not stain.
Column Packing (Slurry Method)
Select a glass column appropriate for the crude mass (typically a 30:1 to 50:1 weight ratio of silica to crude mass)[8].
Prepare a slurry of neutral Silica Gel (60 Å, 230–400 mesh) in 5% EtOAc/Hexanes [7].
Pour the slurry into the column in a single, continuous motion to prevent banding. Tap the column gently with a rubber mallet or vacuum tubing to release trapped air bubbles and ensure a uniform, tightly packed stationary phase bed[7][8].
Add a 0.5 cm protective layer of fine sea sand to the top of the silica bed to prevent physical disturbance during solvent addition[8].
Sample Loading (Dry Loading)
Causality Check: Liquid loading this compound in a strong solvent like Dichloromethane (DCM) will cause the sample band to travel too quickly down the column before the DCM diffuses, degrading resolution. Dry loading circumvents this solubility issue entirely[6].
Dissolve the crude mixture in a minimum volume of DCM or Acetone in a round-bottom flask.
Add dry silica gel (approximately 2–3 times the mass of the crude product) to the flask.
Evaporate the solvent completely in vacuo until a free-flowing, homogeneous powder is obtained.
Carefully transfer this pre-adsorbed powder onto the top of the sand layer in the column, followed by another thin layer of sand to secure it.
Gradient Elution Profile
Begin with a low-polarity solvent to elute non-polar impurities (e.g., residual butyl benzoate or homocoupled aryl species), then gradually increase polarity to elute the target compound in a sharp, concentrated band[7].
Table 2: Gradient Elution Protocol
Column Volumes (CV)
Solvent System (EtOAc : Hexanes)
Purpose / Elution Target
1 – 2
5% : 95%
Elution of non-polar impurities / baseline stabilization[7].
3 – 5
10% : 90%
Transition phase; elution of minor unreacted starting materials.
6 – 9
15% : 85%
Primary elution of Butyl 4-(5-formylfuran-2-yl)benzoate.
10 – 11
30% : 70%
Column flush for highly polar baseline impurities/salts.
Fraction Collection & Isolation
Collect fractions in test tubes. Spot every 3rd fraction on a TLC plate and check under UV 254 nm.
For UV-active fractions, confirm the presence of the aldehyde via the 2,4-DNP stain[4].
Pool the pure fractions containing the target compound.
Concentrate in vacuo at a water bath temperature not exceeding 35°C to prevent thermal degradation of the furan-aldehyde[6].
Backfill the rotary evaporator with Argon and store the isolated product at -20°C under an inert atmosphere to prevent slow oxidation of the formyl group.
Visualizations
Figure 1: Step-by-step flash chromatography workflow for isolating Butyl 4-(5-formylfuran-2-yl)benzoate.
Figure 2: Logical relationship between molecular structural features and purification methodologies.
References
EvitaChem. "Screening Compounds P82055 | EvitaChem: Butyl 4-(5-formylfuran-2-yl)benzoate." Available at:1
University of Victoria. "Column chromatography." Available at: 8
Royal Society of Chemistry. "Microwave assisted organocatalytic synthesis of 5-hydroxymethyl furfural in a monophasic green solvent system." Available at: 6
Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography." Available at: 7
University of Washington. "Stains for Developing TLC Plates." Available at: 3
ChemicalDesk.Com. "TLC Stains Preparation." Available at: 4
ResearchGate. "How can I detect the hydrocarbon products such as alcohol, ketone, etc.?" Available at: 5
NIH PubMed Central. "Development of molecular probes for second site screening and design of protein tyrosine phosphatase inhibitors." Available at: 2
Application Note: Chemoselective Reductive Amination of Butyl 4-(5-formylfuran-2-yl)benzoate
Scientific Context & Structural Challenges Butyl 4-(5-formylfuran-2-yl)benzoate (CAS: 321725-76-2) is a highly functionalized building block frequently utilized in medicinal chemistry and drug discovery to introduce rigi...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Context & Structural Challenges
Butyl 4-(5-formylfuran-2-yl)benzoate (CAS: 321725-76-2) is a highly functionalized building block frequently utilized in medicinal chemistry and drug discovery to introduce rigid, lipophilic furan-aryl scaffolds. However, performing a reductive amination on this molecule presents a distinct chemoselectivity challenge due to three competing structural features:
The Formyl Group : The primary site of reaction, requiring condensation with an amine and subsequent reduction.
The Furan Ring : Highly sensitive to strong mineral acids, which can trigger unwanted ring-opening or polymerization cascades.
The Butyl Benzoate Ester : Susceptible to hydrolysis under basic aqueous conditions or over-reduction by aggressive hydride donors (e.g., LiAlH₄ or unmitigated NaBH₄).
To maintain structural integrity, the reductive amination must be performed under mildly acidic conditions using highly chemoselective reducing agents. Recent advances in the highlight the critical importance of controlled hydride transfer to prevent furan ring saturation and ester cleavage[1].
Mechanistic Causality & Reagent Selection
The reaction proceeds via a self-validating two-stage mechanism. First, the amine condenses with the aldehyde to form a carbinolamine, which subsequently dehydrates to an electrophilic iminium ion. This step is catalyzed by a mild acid (e.g., acetic acid), which lowers the activation energy for dehydration without compromising the furan ring.
For the reduction step, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the optimal homogeneous reagent. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond compared to standard NaBH₄. This steric and electronic modulation ensures that STAB selectively reduces the highly electrophilic iminium ion while leaving the less reactive butyl ester completely intact.
Alternatively, for scalable and sustainable processes,[2] or continuous flow hydrogenation using provide excellent atom economy and chemoselectivity[3].
Caption: Mechanistic pathway of chemoselective reductive amination for furanic aldehydes.
Quantitative Data: Reducing Agent Optimization
The choice of reducing agent directly dictates the purity profile of the final product. The table below summarizes the causality between reagent selection and side-product formation when reacting Butyl 4-(5-formylfuran-2-yl)benzoate.
Reducing Agent / Catalyst
Solvent
Temp (°C)
Target Amine Yield (%)
Ester Cleavage (%)
Furan Ring Opening (%)
NaBH(OAc)₃ (STAB)
DCE / THF
25
88 - 94
< 1
< 1
NaBH₃CN
MeOH
25
75 - 82
< 1
2 - 5
NaBH₄
MeOH
0 - 25
30 - 45
15 - 20
< 1
CuAlOx / H₂ (Flow)
MeOH
100
92 - 97
< 1
< 1
Ir-Catalyst (Transfer H₂)
Formic Acid
80
85 - 90
2 - 4
< 1
Experimental Protocols
Protocol A: Homogeneous Batch Reductive Amination using STAB
Objective: High-yielding, bench-stable synthesis of secondary/tertiary amines without specialized pressure equipment.
Imine Pre-formation (Self-Validation Step) : Dissolve Butyl 4-(5-formylfuran-2-yl)benzoate (1.0 eq, 1.0 mmol) and the desired amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (10 mL) under an inert atmosphere (N₂ or Ar).
Acid Catalysis : Add glacial acetic acid (1.5 eq). Stir the mixture at room temperature for 2 hours.
Causality: The mild acid protonates the carbinolamine intermediate, facilitating dehydration to the iminium ion without hydrolyzing the butyl ester.
Validation Check : Monitor the reaction via TLC (Hexane/EtOAc 7:3). Do not proceed until the aldehyde spot is completely consumed. This prevents the competitive reduction of the unreacted aldehyde directly to an alcohol.
Hydride Addition : Cool the mixture to 0 °C using an ice bath. Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.5 eq).
Causality: STAB is a mild hydride donor; cooling mitigates the initial exotherm and further suppresses any potential ester reduction.
Reduction : Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours until complete by LC-MS.
Workup : Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess STAB. Extract with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification : Purify the crude residue via flash column chromatography to yield the pure furanic amine.
Feed Solution Preparation : Prepare a 0.05 M solution of Butyl 4-(5-formylfuran-2-yl)benzoate and a 0.05 M solution of the primary amine in anhydrous methanol.
Pre-Condensation : Allow the feed solution to stand at 25 °C for 3 hours to ensure complete imine formation prior to entering the flow system.
Reactor Priming : Pack a flow reactor cartridge (e.g., 30 mm CatCart) with CuAlOx catalyst. Prime the system with anhydrous methanol at a flow rate of 0.5 mL/min.
Reaction Parameters : Set the reactor temperature to 100 °C and the back-pressure regulator (BPR) to 10 bar of H₂ gas.
Causality: The CuAlOx catalyst is specifically tuned to hydrogenate C=N bonds at this temperature and pressure without hydrogenating the aromatic furan ring or the benzoate ester[3].
Continuous Processing : Pump the feed solution through the T-mixer, combining it with the H₂ stream before entering the heated catalyst cartridge.
Collection & Isolation : Collect the steady-state effluent. Concentrate the methanolic solution in vacuo. The high chemoselectivity of this flow process typically yields product of sufficient purity (>95%) to bypass column chromatography.
Caption: Continuous flow reactor setup for the catalytic hydrogenation of furanic imines.
References
Title : Recent Catalytic Advances on the Sustainable Production of Primary Furanic Amines from the One-Pot Reductive Amination of 5-Hydroxymethylfurfural
Source : ChemSusChem (2023)
URL :[Link]
Title : Efficient reductive amination of 5-hydroxymethylfurfural by iridium-catalysed transfer hydrogenation
Source : Catalysis Science & Technology (2024)
URL :[Link]
Title : Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor
Source : Molecules (2020)
URL :[Link]
Application Note: Knoevenagel Condensation Strategies for Butyl 4-(5-formylfuran-2-yl)benzoate in the Synthesis of Push-Pull Systems
Strategic Rationale & Mechanistic Insights Butyl 4-(5-formylfuran-2-yl)benzoate (CAS: 321725-76-2) is a highly versatile 5-arylfuran-2-carboxaldehyde building block[1]. Structurally, it features an electron-withdrawing b...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Rationale & Mechanistic Insights
Butyl 4-(5-formylfuran-2-yl)benzoate (CAS: 321725-76-2) is a highly versatile 5-arylfuran-2-carboxaldehyde building block[1]. Structurally, it features an electron-withdrawing butyl benzoate moiety coupled to a furan ring, terminating in a highly electrophilic formyl group. This architecture makes it an exceptional candidate for the Knoevenagel condensation—a premier carbon-carbon bond-forming reaction used to synthesize
α,β
-unsaturated compounds.
The resulting highly conjugated "push-pull" systems are heavily utilized in drug development. For instance, condensation products of 5-arylfuran-2-carboxaldehydes with thiazolidin-4-ones have been patented as premature-termination-codon (PTC) readthrough compounds for genetic disorders[2]. Furthermore, condensation with benzothiazolium salts yields extended
π
-systems with potent biological activity and utility as fluorescent cyanine dyes[3].
Causality in Experimental Design: The Catalyst Choice
A critical failure point in modifying ester-containing aldehydes is the inadvertent hydrolysis (saponification) of the ester group. Strong aqueous bases (e.g., NaOH, KOH) must be strictly avoided.
Instead, a bifunctional weak organic buffer—specifically piperidinium acetate (piperidine and glacial acetic acid)—is mandated.
The Base (Piperidine): Deprotonates the active methylene compound to form a nucleophilic carbanion, or forms a highly reactive iminium ion intermediate with the aldehyde.
The Acid (Acetic Acid): Protonates the intermediate alkoxide to facilitate the final dehydration step, driving the equilibrium toward the conjugated alkene while maintaining a mildly basic pH that protects the butyl ester.
Mechanistic pathway of the Knoevenagel condensation highlighting catalyst roles.
Experimental Methodologies
While classical reflux conditions are reliable for scale-up, 5-arylfuran-2-carboxaldehydes can be sensitive to prolonged thermal stress, occasionally leading to furan ring opening or resinification. Microwave-assisted synthesis has been proven to drastically reduce reaction times and improve yields for these specific substrates[4]. Both protocols are detailed below as self-validating systems.
Comparative experimental workflows for classical and microwave-assisted condensations.
Objective: Synthesis of a highly conjugated dicyano-vinyl derivative using malononitrile.
Preparation: In a 50 mL round-bottom flask, dissolve Butyl 4-(5-formylfuran-2-yl)benzoate (1.0 mmol, 272.3 mg) and malononitrile (1.1 mmol, 72.7 mg) in 10 mL of absolute ethanol.
Reaction: Attach a reflux condenser and heat the mixture to 75–80 °C with continuous magnetic stirring.
Self-Validation (Visual IPC): The initial pale yellow solution should transition to a deep orange or brick-red within 30 minutes. This bathochromic shift confirms the successful formation of the extended
π
-conjugated system. If the color does not shift, verify catalyst integrity (piperidine degrades over time via oxidation).
Monitoring: Check reaction progress via TLC (Hexane:Ethyl Acetate 3:1) after 2 hours. The aldehyde spot (
Rf≈0.6
) should disappear, replaced by a highly fluorescent product spot at a lower
Rf
.
Isolation: Cool the mixture to 0–5 °C in an ice bath. Induce precipitation by adding 5 mL of ice-cold distilled water dropwise. Filter the resulting solid under vacuum, wash with cold ethanol (2 x 5 mL), and dry under high vacuum.
Protocol B: Microwave-Assisted Green Synthesis (Discovery Optimized)
Objective: Rapid library generation using thiazolidin-4-one derivatives[2].
Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine Butyl 4-(5-formylfuran-2-yl)benzoate (0.5 mmol, 136.1 mg) and the active methylene compound (0.5 mmol).
Solvent & Catalyst: Add 2 mL of absolute ethanol and 1 drop of piperidine. Seal the vial with a crimp cap.
Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar or CEM). Set the parameters to 120 °C, max power 150 W, and hold for 10–15 minutes[4].
Isolation: Upon cooling to room temperature, the highly crystalline product typically precipitates directly from the solvent. Filter, wash with cold methanol, and dry.
Quantitative Data & Optimization
The choice between classical and microwave methodologies depends on the project phase (discovery vs. process chemistry). Table 1 summarizes the performance metrics based on validated literature parameters for 5-arylfuran-2-carboxaldehydes[4].
Table 1: Quantitative Comparison of Knoevenagel Condensation Methodologies
Parameter
Method A: Classical Reflux
Method B: Microwave-Assisted
Reaction Time
2.0 – 5.0 hours
10 – 15 minutes
Typical Yield
65% – 75%
85% – 95%
Temperature
78 °C (Ethanol Reflux)
120 °C (Pressurized)
Side-Product Risk
Moderate (Resinification)
Low (Rapid kinetics)
Ester Hydrolysis Risk
Low (if buffered correctly)
Low
Scalability
Excellent (>100g scale)
Limited by MW cavity size (<5g)
Analytical Validation & Troubleshooting
To confirm the structural integrity of the final product, rely on the following analytical markers:
1
H-NMR (CDCl
3
or DMSO-
d6
): The most diagnostic signal is the newly formed vinylic proton (
α
-proton to the electron-withdrawing groups). Due to the deshielding effect of the conjugated system and the furan ring, this singlet typically appears far downfield between 7.50 ppm and 8.30 ppm . Furthermore, ensure the butyl ester signals (a triplet around 4.3 ppm for the -OCH
2
group) remain intact to confirm no saponification occurred.
Troubleshooting Aldol Arrest: If LC-MS indicates a mass corresponding to
[M+H2O]+
, the reaction has stalled at the Aldol Adduct intermediate (see Diagram 1). This is caused by insufficient acid to catalyze the dehydration step. Remedy: Add an additional 0.1 eq of glacial acetic acid and resume heating/irradiation.
References
[3] Title: Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts
Source: Molecules (via PubMed Central)
URL:
Application Notes and Protocols: Synthesis and Derivatization of Schiff Bases from Butyl 4-(5-formylfuran-2-yl)benzoate
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of Schiff bases derived from Butyl 4-(5-formylfuran-2-yl)benzoate. The unique struc...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of Schiff bases derived from Butyl 4-(5-formylfuran-2-yl)benzoate. The unique structural characteristics of Schiff bases, particularly the imine or azomethine (-C=N-) group, make them a versatile class of compounds with significant potential in medicinal chemistry and materials science.[1][2][3] This guide details robust protocols for the synthesis, purification, and characterization of these novel compounds, emphasizing the rationale behind experimental choices to ensure reproducibility and high yields. Furthermore, it explores the potential applications of these furan-containing Schiff bases in drug discovery, drawing on their known biological activities which include antimicrobial, antiviral, and anticancer properties.[1][4]
Introduction: The Significance of Furan-Containing Schiff Bases
Schiff bases, first reported by Hugo Schiff in 1864, are formed through the condensation of a primary amine with an aldehyde or a ketone.[5][6][7] The resulting imine linkage is a key pharmacophore that imparts a wide range of biological activities to these molecules.[1][3] The incorporation of a furan moiety, a five-membered aromatic heterocycle, into the Schiff base structure is of particular interest. The furan ring system is a common motif in numerous natural products and pharmacologically active compounds, known to enhance biological efficacy.[8][9]
The starting material, Butyl 4-(5-formylfuran-2-yl)benzoate, provides a versatile scaffold. The furan-2-carbaldehyde group serves as the reactive site for Schiff base formation, while the butyl benzoate moiety allows for modulation of lipophilicity and other physicochemical properties, which are critical for drug development. The Schiff bases derived from this precursor are promising candidates for the development of novel therapeutic agents and functional materials.[1][8]
Synthesis of Schiff Bases: Principles and Methodologies
The formation of a Schiff base is a reversible reaction that proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate.[5][10] This intermediate then undergoes dehydration, often catalyzed by a weak acid, to yield the stable imine product.[10][11]
General Reaction Scheme
The synthesis involves the condensation of Butyl 4-(5-formylfuran-2-yl)benzoate with a variety of primary amines.
Caption: General reaction scheme for Schiff base synthesis.
Selection of Solvents and Catalysts
The choice of solvent is critical for achieving high yields and purity. While traditional methods often employ organic solvents like ethanol, methanol, or toluene to facilitate the azeotropic removal of water, greener alternatives are gaining prominence.[12][13][14] Water itself can be an effective solvent for some Schiff base syntheses, offering environmental and economic advantages.[12][13][14]
Solvent Selection Guide:
Solvent
Rationale
Considerations
Ethanol/Methanol
Good solubility for reactants. Allows for easy monitoring of the reaction.[11][15]
May require extended reflux times.
Toluene
Enables azeotropic removal of water using a Dean-Stark apparatus, driving the equilibrium towards product formation.[13]
Environmentally benign, cost-effective, and can lead to high yields without a catalyst in some cases.[12][13][14]
Reactant solubility may be a limiting factor.
Dimethylformamide (DMF)
A good polar aprotic solvent for reactants with poor solubility in alcohols.[16]
Higher boiling point, can be difficult to remove.
A catalytic amount of a weak acid, such as glacial acetic acid, is often added to protonate the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the amine.[11][17]
Detailed Experimental Protocols
This section provides a step-by-step protocol for the synthesis of a representative Schiff base from Butyl 4-(5-formylfuran-2-yl)benzoate and aniline.
Caption: Experimental workflow for Schiff base synthesis.
Reaction Setup: In a clean, dry round-bottom flask, dissolve Butyl 4-(5-formylfuran-2-yl)benzoate (1.0 equivalent) in a minimal amount of absolute ethanol.
Addition of Amine: To the stirred solution, add the primary amine (1.0 - 1.1 equivalents) dropwise at room temperature.
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture.[17]
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C for ethanol) with continuous stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution. If not, the product can often be precipitated by adding cold water.[16]
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Drying: Dry the purified Schiff base in a vacuum oven at a moderate temperature.
Characterization of Synthesized Schiff Bases
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. A combination of spectroscopic techniques is typically employed.
Spectroscopic Analysis
Infrared (IR) Spectroscopy: The most significant feature in the IR spectrum of a Schiff base is the appearance of a strong absorption band corresponding to the C=N (imine) stretching vibration, typically in the range of 1600-1650 cm⁻¹.[18] The disappearance of the C=O stretching band of the starting aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) provides further evidence of successful reaction.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The formation of the Schiff base is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm.[18] The signals corresponding to the aromatic and furan protons will also be present.
¹³C NMR: The carbon of the azomethine group will appear in the range of δ 150-160 ppm.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base, confirming the expected molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.
Summary of Expected Characterization Data
Analytical Technique
Key Feature
Expected Range/Value
IR Spectroscopy
C=N stretch
1600-1650 cm⁻¹
¹H NMR Spectroscopy
-CH=N- proton
δ 8.0 - 9.0 ppm (singlet)
¹³C NMR Spectroscopy
-CH=N- carbon
δ 150 - 160 ppm
Mass Spectrometry
Molecular Ion Peak [M]⁺
Corresponds to the calculated molecular weight
Applications in Drug Development
Schiff bases are recognized for their broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[1][3] The imine group is crucial for their biological function, often interacting with the active sites of enzymes or receptors through hydrogen bonding.[1][2]
Potential therapeutic applications for Schiff bases derived from Butyl 4-(5-formylfuran-2-yl)benzoate include:
Antimicrobial Agents: Furan-containing Schiff bases and their metal complexes have demonstrated significant activity against various bacterial and fungal strains.[8]
Antiviral Agents: The unique structural features of Schiff bases allow them to interfere with viral replication processes.[1]
Anticancer Agents: Many Schiff base derivatives have shown promising cytotoxic activity against various cancer cell lines.[8]
Anti-inflammatory and Analgesic Agents: Certain Schiff bases exhibit anti-inflammatory and pain-relieving properties.[2][3]
The structural versatility of the parent molecule allows for the synthesis of a library of Schiff base derivatives by varying the primary amine component. This enables the exploration of structure-activity relationships (SAR) to optimize the biological activity and pharmacokinetic properties of these compounds.
Conclusion
The synthesis of Schiff bases from Butyl 4-(5-formylfuran-2-yl)benzoate offers a straightforward and efficient route to a diverse range of potentially bioactive molecules. The protocols outlined in this guide provide a solid foundation for researchers to prepare and characterize these promising compounds. The inherent biological activities associated with both the Schiff base and furan moieties make these derivatives highly valuable for further investigation in the field of drug discovery and development.
References
Green Solvents In Synthesis Of Schiff's Base: A Comprehensive Review Of Sustainable Approach. (2024). STM Journals.
Suitable solvent for Schiff base reaction? (2016). ResearchGate.
Recent Applications of Schiff Bases in Biomedical Sciences. (2025). IntechOpen.
Promising Schiff bases in antiviral drug design and discovery. (n.d.). PMC - NIH.
Syntheses of di-Schiff's bases: A comparative study using benzene and water (concept of green chemistry) as solvents. (2020). International Journal of Pharmaceutical Chemistry and Analysis.
Role of Schiff Base in Drug Discovery Research. (2016). Hilaris Publisher.
How to synthesize Schiff base out of amino acid and aldehyde? (2023). ResearchGate.
Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. (n.d.). PMC.
Synthesis of Schiff Bases by Non-Conventional Methods. (2022). IntechOpen.
Biological applications of Schiff bases: An overview. (2022). GSC Online Press.
What are the conditions used for schiff base reaction? (2015). ResearchGate.
Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. (n.d.). Taylor & Francis.
Schiff base. (n.d.). Wikipedia.
“SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. (n.d.). IOSR Journal.
Synthesis, spectral characterization and antibacterial activities of Schiff base derived from 3-hydroxybenzofuran-2-carbaldehyde and (furan-2-yl)methanamine and its metal complexes. (2024). Indian Journal of Chemistry.
Physicochemical and pharmacological study of some newly synthesized furan imine derivatives. (n.d.). JOCPR.
Synthesis, antimicrobial, and molecular docking studies of furan- based Schiff bases derived from 4 -nitrobenzene. (2024). ACG Publications.
Synthesis, structural characterization and biological activity of transition metal complexes of schiff base ligand-furan derivatives. (n.d.). JOCPR.
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. (2024). PMC.
Spectroscopic and Antimicrobial Studies of Some Metal Complexes of Furfural Schiff Base Derivative Ligand. (2023). Chemical Methodologies.
Technical Support Center: Troubleshooting Formyl Group Oxidation in Butyl 4-(5-formylfuran-2-yl)benzoate
Welcome to the Technical Support Center. As a Senior Application Scientist overseeing late-stage functionalization workflows, I have designed this guide for researchers and drug development professionals scaling up the s...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist overseeing late-stage functionalization workflows, I have designed this guide for researchers and drug development professionals scaling up the synthesis of furan-containing active pharmaceutical ingredients (APIs).
Converting the 5-formylfuran moiety of Butyl 4-(5-formylfuran-2-yl)benzoate to its corresponding carboxylic acid presents a complex chemoselectivity paradigm. You must achieve complete oxidation of the aldehyde while preserving both the highly electron-rich furan heterocycle and the hydrolytically labile butyl ester. The Pinnick oxidation is the industry standard for this transformation[1], but it requires precise optimization to prevent catastrophic side reactions.
Part 1: Core Troubleshooting Guide & FAQs
Q1: My reaction mixture turns into a dark, intractable tar during oxidation. What is destroying my substrate?A1: Unscavenged Hypochlorous Acid (HOCl) is degrading your furan ring.
While sodium chlorite (NaClO₂) is a mild oxidant, its pericyclic fragmentation during aldehyde oxidation generates HOCl as a stoichiometric byproduct[2]. Furans are highly electron-rich heteroaromatics. If left unscavenged, HOCl acts as a source of electrophilic chlorine (Cl⁺), which rapidly attacks the
α
-position of the furan ring. This triggers an uncontrolled Achmatowicz-type oxidative ring cleavage, resulting in polymerization and "black tar"[3].
Causality & Solution: You must use a highly efficient chlorine scavenger. 2-methyl-2-butene is the gold standard[2]. It outcompetes the furan ring for HOCl, undergoing a rapid electrophilic addition to form an inert, volatile chlorohydrin, thereby shielding your furan core.
Q2: I am seeing significant cleavage of the butyl ester, resulting in a dicarboxylic acid byproduct. How do I prevent hydrolysis?A2: Your reaction pH is drifting out of the safe tolerance zone.
Ester hydrolysis occurs when the reaction is improperly buffered. Unbuffered NaClO₂ solutions are basic, while the generation of the carboxylic acid product and chlorous acid (HClO₂) drops the pH precipitously.
Causality & Solution: The reaction must be strictly buffered using monosodium phosphate (NaH₂PO₄) to maintain a mildly acidic pH of 3.5–4.5[1]. This specific pH window is critical: it is acidic enough to generate the active oxidant (chlorous acid) but mild enough to completely prevent the hydrolysis of the butyl ester.
Q3: The reaction stalls at 50% conversion, even with excess oxidant and scavenger. What is going wrong?A3: You are experiencing a biphasic mass transfer failure.
Butyl 4-(5-formylfuran-2-yl)benzoate is a highly lipophilic, rigid molecule. The standard Pinnick solvent system (tert-butanol/water) often fails to fully solubilize such substrates. This creates a biphasic suspension where the lipophilic aldehyde is trapped in the organic phase, and the water-soluble oxidant cannot reach it.
Causality & Solution: Introduce Tetrahydrofuran (THF) as a co-solvent. Transitioning to a solvent mixture of t-BuOH : THF : H₂O ensures complete homogeneity, allowing the active oxidant to interface directly with the substrate.
Part 2: Quantitative Data & Condition Optimization
To ensure reproducibility, we have benchmarked the standard literature conditions against our optimized protocol for this specific lipophilic furan.
Parameter
Standard Pinnick Conditions
Optimized Furan-Tolerant Conditions
Causality for Change
Solvent System
t-BuOH / H₂O (4:1)
t-BuOH / THF / H₂O (4:1:1)
THF resolves lipophilic substrate precipitation.
Buffer
NaH₂PO₄ (1.0 eq)
NaH₂PO₄ (4.0 eq)
High buffer capacity strictly prevents ester hydrolysis.
Scavenger
2-methyl-2-butene (3.0 eq)
2-methyl-2-butene (15.0 eq)
Massive excess compensates for scavenger volatility (b.p. 38 °C) and completely halts furan degradation.
Temperature
Room Temperature
0 °C addition, then 20 °C
Suppresses exothermic runaway and scavenger evaporation.
Expected Yield
< 40% (Heavy tarring)
> 92% (High purity)
Synergistic protection of ester and furan moieties.
Part 3: Validated Experimental Protocol
This protocol is engineered as a self-validating system . Do not proceed to the next step unless the visual and analytical cues match the descriptions provided.
Step 1: Substrate Solubilization
Dissolve Butyl 4-(5-formylfuran-2-yl)benzoate (1.0 eq, 10 mmol) in a mixture of t-BuOH (40 mL) and THF (10 mL).
Validation Check: The solution must be completely clear. If turbidity persists, add THF in 1.0 mL increments until absolute homogeneity is achieved. A cloudy solution will stall the reaction.
Step 2: Scavenger Priming
Add 2-methyl-2-butene (15.0 eq, 150 mmol) to the organic solution and cool the flask to 0 °C in an ice bath.
Validation Check: Ensure the flask is well-sealed. 2-methyl-2-butene boils at 38 °C; failure to cool the reaction prior to oxidant addition will result in scavenger evaporation and subsequent furan destruction.
Step 3: Oxidant Preparation & Controlled Addition
In a separate flask, dissolve NaClO₂ (3.0 eq, 30 mmol) and NaH₂PO₄ (4.0 eq, 40 mmol) in deionized water (10 mL).
Validation Check: The aqueous solution should measure between pH 3.5 and 4.5 and exhibit a faint yellow tint, confirming the generation of active chlorous acid[1].
Add the aqueous oxidant solution dropwise to the organic mixture over 30 minutes at 0 °C.
Step 4: Reaction Monitoring
Remove the ice bath and allow the reaction to stir at 20 °C for 3 hours.
Validation Check: The reaction mixture should maintain a pale yellow color. If the solution rapidly turns dark brown or black, your scavenger has failed or evaporated.
Monitor by TLC (Hexanes/EtOAc 7:3). The starting material (UV active, higher
Rf
) should completely disappear, replaced by a highly polar spot that streaks slightly due to the new carboxylic acid moiety.
Step 5: Workup and Isolation
Quench the reaction with saturated aqueous NaH₂PO₄ (20 mL) to destroy unreacted chlorite.
Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Validation Check: The crude Butyl 4-(5-carboxyfuran-2-yl)benzoate should precipitate as an off-white to pale yellow solid.
Part 4: System Visualizations
Mechanistic Pathway & Scavenger Dynamics
The following diagram illustrates the molecular logic of the Pinnick oxidation and the critical role of the scavenger in protecting the furan ring.
Fig 1: Pinnick oxidation mechanism highlighting the interception of destructive HOCl by the scavenger.
Troubleshooting Logic Tree
Use this diagnostic workflow to rapidly identify and resolve experimental deviations during scale-up.
Fig 2: Diagnostic logic tree for resolving furan degradation, ester hydrolysis, and biphasic stalling.
Technical Support Center: Crystallization Optimization for Butyl 4-(5-formylfuran-2-yl)benzoate
Welcome to the Process Development Support Portal for Butyl 4-(5-formylfuran-2-yl)benzoate (CAS No.: 321725-76-2). Because this intermediate features a flexible butyl ester chain and lacks strong hydrogen-bond donors, it...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Development Support Portal for Butyl 4-(5-formylfuran-2-yl)benzoate (CAS No.: 321725-76-2). Because this intermediate features a flexible butyl ester chain and lacks strong hydrogen-bond donors, it is highly lipophilic and notoriously prone to liquid-liquid phase separation (LLPS) during isolation.
This portal is designed to move beyond basic recipes, providing application scientists with the mechanistic causality, troubleshooting workflows, and self-validating protocols required to engineer high-purity crystalline materials.
SECTION 1: Mechanistic FAQs (Understanding the System)
Q: Why does Butyl 4-(5-formylfuran-2-yl)benzoate frequently "oil out" instead of crystallizing?A: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when supersaturation drives the initially dissolved compound to separate into a solute-enriched secondary liquid phase rather than a rigid crystalline suspension[1]. For this specific furan-benzoate derivative, the flexible butyl chain kinetically hinders rapid integration into a crystal lattice. When the system is cooled too rapidly, the melting point of the precipitating solid is effectively lowered below the ambient solution temperature, resulting in an emulsion of oil droplets[2]. These droplets act as an excellent solvent for structurally similar impurities, which is why oiled-out batches typically solidify into impure, amorphous glasses[1].
Q: How do process impurities affect the Metastable Zone Width (MSZW) of this compound?A: Impurities—such as unreacted starting materials or regioisomers from the furan coupling step—interact with growing crystal faces and disrupt lattice formation. This effectively widens the MSZW, delaying primary nucleation. This delayed nucleation forces the system into a state of extreme supersaturation, pushing the thermodynamic trajectory directly into the miscibility gap where LLPS is favored over crystallization[3][4].
Thermodynamic pathways comparing controlled nucleation versus oiling out (LLPS).
SECTION 2: Troubleshooting Workflows
Q: My reaction mixture has oiled out. How do I rescue the batch without losing yield?A: Do not attempt to filter an oiled-out emulsion; the resulting amorphous material will trap solvent and impurities[2]. Instead, utilize a thermal cycling and solvency adjustment approach. First, reheat the mixture 5–10 °C above the cloud point until the emulsion completely clarifies[2]. Next, add 5-10% v/v of your "good solvent" (e.g., Ethyl Acetate) to increase overall solvency. Finally, cool the solution very slowly (0.1 °C/min) and introduce pure seed crystals within the metastable zone. Seeding provides an immediate surface for lattice integration, bypassing the kinetic barrier of primary nucleation and preventing LLPS[5].
Decision tree for rescuing an oiled-out crystallization batch using thermal cycling.
Q: The isolated crystals are too fine, leading to slow filtration and solvent entrapment. How can I engineer larger particles?A: Fine, needle-like crystals are symptomatic of rapid secondary nucleation outpacing crystal growth. To engineer larger, more uniform particles, implement a temperature cycling (Ostwald ripening) strategy. By oscillating the temperature (e.g., heating by 5 °C, then cooling by 5 °C) after initial seeding, you selectively dissolve the thermodynamically unstable fine particles and deposit their mass onto the larger, growing crystals[4].
SECTION 3: Quantitative Data & Solvent Selection
Selecting the correct solvent/anti-solvent pair is critical for Butyl 4-(5-formylfuran-2-yl)benzoate. The table below summarizes empirical screening data to guide your process design.
Solvent System (Good/Anti)
Optimal Vol. Ratio
Solubility @ 60°C
Solubility @ 5°C
MSZW Width
Oiling Out Risk
Typical Yield
Ethyl Acetate / Heptane
1 : 3
> 250 mg/mL
< 15 mg/mL
Moderate (15°C)
Medium
> 90%
Isopropanol / Water
1 : 1.5
~ 180 mg/mL
< 5 mg/mL
Wide (>25°C)
High
> 95%
Toluene / Heptane
1 : 4
> 300 mg/mL
~ 25 mg/mL
Narrow (8°C)
Low
~ 85%
Note: The IPA/Water system poses a severe LLPS risk due to the extreme hydrophobicity of the butyl ester chain rejecting water too rapidly. EtOAc/Heptane is the recommended scalable system.
SECTION 4: Validated Experimental Protocols
Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.
Protocol A: Seeded Cooling Crystallization (Recommended for High Purity)
Objective: To isolate Butyl 4-(5-formylfuran-2-yl)benzoate while strictly avoiding the LLPS miscibility gap.
Dissolution: Suspend the crude compound in Ethyl Acetate (4 volumes). Heat the reactor to 60 °C under moderate agitation (200 rpm).
Validation Check: Visually confirm a completely clear solution. If using Process Analytical Technology (PAT), ensure the turbidity probe or FBRM registers a stable zero baseline[1].
Anti-Solvent Addition (Hot): Slowly dose in Heptane (2 volumes) over 30 minutes while maintaining the temperature at 60 °C.
Validation Check: The solution must remain clear. If cloudiness appears, you have crossed the solubility curve prematurely; add 0.2 volumes of EtOAc to clarify.
Cooling to Seeding Temperature: Cool the reactor at a rate of 0.5 °C/min to 45 °C (the predetermined seeding point within the MSZW).
Validation Check: Solution remains clear. No spontaneous nucleation or oiling out should be detected by the turbidity probe[5].
Seeding: Introduce 2 wt% of pure Butyl 4-(5-formylfuran-2-yl)benzoate seed crystals. Hold the temperature at 45 °C for 60 minutes.
Validation Check: The seed crystals must persist and not dissolve. A gradual increase in chord length/turbidity should be observed, confirming controlled crystal growth[5][6].
Final Cooling and Isolation: Cool the slurry at 0.1 °C/min to 5 °C. Hold for 2 hours, then filter and wash with cold Heptane (2 volumes).
Validation Check: Mother liquor concentration should match the theoretical solubility limit (< 15 mg/mL) via HPLC analysis.
Objective: To rescue a batch that has undergone spontaneous LLPS.
Re-dissolution: Heat the biphasic (oiled-out) mixture to 65 °C.
Validation Check: The emulsion must break, yielding a single, homogenous liquid phase[2].
Solvency Adjustment: Add Ethyl Acetate (0.5 to 1.0 volumes) to the hot mixture.
Validation Check: Calculate the new solvent ratio to ensure it is richer in the "good solvent" than the original failed composition.
Controlled Supersaturation: Cool the mixture to 50 °C and hold.
Validation Check: Confirm absence of oil droplets via in-situ video microscopy (e.g., EasyViewer) or visual inspection[1].
Proceed to Seeding: Execute Steps 4 and 5 from Protocol A.
References
Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Publications. Available at:[Link]
Oiling Out in Crystallization. Mettler Toledo. Available at:[Link]
3.6F: Troubleshooting. Chemistry LibreTexts. Available at:[Link]
Crystallization for Complex Lipids & APIs. CordenPharma. Available at:[Link]
Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. ACS Publications. Available at:[Link]
Crystallization Optimization of Pharmaceutical Solid Forms with X‑ray Compatible Microfluidic Platforms. Kenis Group / Illinois.edu. Available at:[Link]
Resolving NMR peak overlaps in Butyl 4-(5-formylfuran-2-yl)benzoate spectra
Welcome to the technical support center for resolving NMR peak overlaps in the analysis of Butyl 4-(5-formylfuran-2-yl)benzoate. This resource is designed for researchers, scientists, and drug development professionals w...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for resolving NMR peak overlaps in the analysis of Butyl 4-(5-formylfuran-2-yl)benzoate. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in the structural elucidation of this molecule due to spectral complexities. Here, you will find troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and visual aids to assist in your experimental work.
This section addresses common issues and questions related to overlapping NMR signals in the spectra of Butyl 4-(5-formylfuran-2-yl)benzoate.
Q1: My ¹H NMR spectrum shows a crowded, overlapping region between 7.0 and 8.5 ppm. How can I distinguish and assign the aromatic protons of the benzoate and furan rings?
A1: This is a common challenge with this molecule. The aromatic region is complex because protons on both the benzene and furan rings have similar electronic environments, leading to proximate chemical shifts.[1][2][3] The electron-withdrawing nature of the ester and formyl groups deshields these protons, causing them to appear downfield.[2][4]
To resolve this, a systematic approach is required. The initial step is to understand the expected signals, followed by methodical experimentation to induce chemical shift separation.
Expected ¹H Aromatic Signals:
Proton Assignment
Expected Multiplicity
Approximate Chemical Shift (ppm)
Rationale
Benzoate H (ortho to ester)
Doublet
8.0 - 8.2
Deshielded by the anisotropic effect of the C=O group.
Benzoate H (meta to ester)
Doublet
7.8 - 8.0
Less deshielded than the ortho protons.
Furan H (adjacent to formyl)
Doublet
7.5 - 7.7
Deshielded by the adjacent electron-withdrawing aldehyde.
Furan H (adjacent to benzoate)
Doublet
7.2 - 7.4
Influenced by the benzoate ring system.
Aldehyde H
Singlet
9.5 - 10.0
Highly deshielded due to the strong anisotropic effect of the carbonyl group.[5][6][7][8]
Here is a logical workflow to deconvolve these overlapping signals:
Caption: Tracing connectivity in the butyl group via COSY.
By starting with the easily identifiable downfield triplet of H(d) at ~4.3 ppm, you can find its cross-peak to H(c). Then, from H(c), you can find its correlation to H(b), and finally from H(b) to the upfield methyl triplet of H(a), thus assigning the entire spin system unambiguously.
Q3: What are the most effective and straightforward methods to try first for resolving general peak overlap?
A3: Before resorting to more time-consuming 2D experiments, simple modifications to the experimental conditions can often resolve overlapping signals.
Solvent Study: Changing the deuterated solvent is a powerful and easy first step. [9][10]Aromatic solvents like benzene-d₆ can induce significant shifts (known as Aromatic Solvent Induced Shifts or ASIS) by forming weak π-stacking interactions with the solute. Polar solvents like acetone-d₆ or DMSO-d₆ can also alter chemical shifts through different dipole-dipole interactions.
[11][12]
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures (e.g., from 298 K up to 333 K or down to 253 K, solvent permitting) can resolve overlapping signals. [13][14]Temperature changes can alter the populations of different conformers or change the nature of intermolecular interactions, leading to temperature-dependent chemical shifts.
[15][16]
Experimental Protocol 1: Solvent Study
Sample Preparation: Prepare separate, identically concentrated samples of Butyl 4-(5-formylfuran-2-yl)benzoate in high-purity deuterated solvents (e.g., CDCl₃, acetone-d₆, benzene-d₆, and DMSO-d₆).
NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).
Data Analysis: Process and phase each spectrum. Compare the chemical shifts and resolution in the regions of interest to identify the solvent that provides the best signal dispersion.
Q4: The solvent and temperature studies were insufficient. What advanced 1D techniques can I use before moving to 2D NMR?
A4: If simpler methods fail, the use of Lanthanide Shift Reagents (LSRs) is a classic and potent technique for resolving overlapping signals in 1D NMR.
[17][18]
Lanthanide Shift Reagents (LSRs):
LSRs are paramagnetic complexes, often of Europium (Eu) or Praseodymium (Pr), that can reversibly bind to Lewis basic sites in your molecule. [19][20]For Butyl 4-(5-formylfuran-2-yl)benzoate, the most likely binding sites are the oxygen atoms of the ester and formyl carbonyl groups. This binding induces large changes in the chemical shifts (Lanthanide-Induced Shifts or LIS) of nearby protons. The magnitude of the shift is dependent on the distance and angle from the paramagnetic center, effectively spreading out the spectrum.
Experimental Protocol 2: Titration with a Lanthanide Shift Reagent
Reagent Selection: Choose a suitable LSR. Europium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate), or Eu(fod)₃, is a common choice that typically induces downfield shifts.
[18]2. Sample Preparation: Dissolve your sample in a dry, aprotic deuterated solvent (e.g., CDCl₃). Acquire a reference ¹H NMR spectrum.
Titration: Prepare a stock solution of the LSR in the same solvent. Add small, incremental amounts (e.g., 0.1 molar equivalents) of the LSR stock solution to your NMR tube.
Data Acquisition: Acquire a ¹H NMR spectrum after each addition, ensuring the sample is well-mixed.
Data Analysis: Monitor the changes in chemical shifts. Protons closer to the binding sites (ester and formyl groups) will experience larger shifts, resolving the overlap.
Caution: LSRs can cause line broadening, so use the minimum amount necessary to achieve the desired resolution.
[19]
Q5: How can 2D NMR provide a complete and unambiguous assignment of all signals for Butyl 4-(5-formylfuran-2-yl)benzoate?
A5: Two-dimensional (2D) NMR is the ultimate tool for resolving complex structures with severe peak overlap. [21][22]By spreading the information into a second dimension, it provides correlations between nuclei that are impossible to see in a 1D spectrum. For this molecule, a combination of COSY, HSQC, and HMBC experiments will provide a complete picture.
¹H-¹H COSY (Correlation Spectroscopy): As discussed in Q2, this experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is essential for mapping out the butyl chain and identifying neighboring protons on the furan and benzoate rings.
[23][24]
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. [23][25]Since ¹³C spectra have a much wider chemical shift range (~200 ppm) compared to ¹H spectra (~12 ppm), overlapping proton signals can be resolved by looking at the well-separated carbon signals they are attached to.
[26][27]
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is crucial for piecing the molecular fragments together. For example, it can show a correlation from the O-CH₂(d) protons of the butyl group to the ester carbonyl carbon, and from the furan protons to the carbons of the benzoate ring, confirming the connectivity of the entire molecule.
Caption: Using a suite of 2D NMR experiments for complete assignment.
Experimental Protocol 3: 2D NMR Acquisition
Sample Preparation: Prepare a moderately concentrated sample (10-20 mg in 0.6 mL of deuterated solvent) to ensure good signal-to-noise, especially for the less sensitive HMBC experiment.
Acquisition Setup: Load standard pulse programs for COSY, HSQC, and HMBC experiments on the spectrometer.
Parameter Optimization: For each experiment, set the spectral widths in both the proton (F2) and carbon (F1, for HSQC/HMBC) dimensions to encompass all relevant signals.
Data Acquisition: Run the experiments. Acquisition times will vary from about 30 minutes for a COSY to several hours for an HMBC, depending on the sample concentration and desired resolution.
Processing and Analysis: Process the 2D data using the spectrometer software. Analyze the cross-peaks in each spectrum to build the molecular structure from the ground up, starting with individual spin systems (COSY), assigning them to specific carbons (HSQC), and finally connecting the fragments (HMBC).
References
ACD/Labs. (2026, February 26). t-Butyl group towers over other 1H resonances. ACD/Labs. Available from: [Link]
University of Oregon. (2022, March 9). 1H NMR Chemical Shifts. Oregon State University. Available from: [Link]
Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research. Available from: [Link]
ResearchGate. (n.d.). 13C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER... ResearchGate. Available from: [Link]
Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis. Available from: [Link]
YouTube. (2021, October 7). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available from: [Link]
Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available from: [Link]
University of Cambridge. (n.d.). 1. Introduction to Variable Temperature (VT) NMR. University of Cambridge. Available from: [Link]
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. Available from: [Link]
Modgraph. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Available from: [Link]
Western University. (n.d.). VARIABLE TEMPERATURE EXPERIMENTS. Western University. Available from: [Link]
J-STAGE. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. J-STAGE. Available from: [Link]
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Reddit. Available from: [Link]
University of Calgary. (n.d.). Chemical shifts. University of Calgary. Available from: [Link]
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]
Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Science Publishing. Available from: [Link]
Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Chemistry LibreTexts. Available from: [Link]
MDPI. (n.d.). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. MDPI. Available from: [Link]
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Available from: [Link]
University of Cambridge. (n.d.). H NMR Spectroscopy. University of Cambridge. Available from: [Link]
ResearchGate. (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). ResearchGate. Available from: [Link]
Patsnap Eureka. (2025, September 22). Heat Application in NMR Sample Handling: Effects on Relaxation. Patsnap Eureka. Available from: [Link]
Royal Society of Chemistry. (n.d.). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Royal Society of Chemistry. Available from: [Link]
ACS Publications. (n.d.). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. ACS Publications. Available from: [Link]
University of Wisconsin-Madison. (2022, October 12). Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. University of Wisconsin-Madison. Available from: [Link]
University of Vienna. (n.d.). NMR spectroscopy. University of Vienna. Available from: [Link]
ResearchGate. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps? ResearchGate. Available from: [Link]
Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Science Publishing. Available from: [Link]
ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. ResearchGate. Available from: [Link]
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available from: [Link]
ACS Publications. (2019, March 27). Tackling the Peak Overlap Issue in NMR Metabolomics Studies. ACS Publications. Available from: [Link]
ResearchGate. (n.d.). Chemical shift values, multiplicities and assignments of aldehyde-CHO... ResearchGate. Available from: [Link]
University of Ottawa NMR Facility Blog. (2008, July 29). Resolution of Overlapping Signals Based on T1's. University of Ottawa NMR Facility Blog. Available from: [Link]
University of Manchester. (2024, November 6). Improving the resolution of quantitative NMR. University of Manchester. Available from: [Link]
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. Available from: [Link]
JEOL. (n.d.). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. JEOL. Available from: [Link]
AZoM. (2025, January 17). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. AZoM. Available from: [Link]
EPFL. (n.d.). 2D NMR. EPFL. Available from: [Link]
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Available from: [Link]
PubMed. (2020, March 1). Screening of chiral shift reagents suitable to generically separate the enantiomers of V-agents by 31P-NMR spectroscopy. PubMed. Available from: [Link]
University of Washington. (n.d.). 2D NMR: TOCSY and HSQC. University of Washington. Available from: [Link]
Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of 1-iodobutane (n-butyl iodide). Doc Brown's Chemistry. Available from: [Link]
Wiley Online Library. (n.d.). NMR analysis of t‐butyl‐catalyzed deuterium exchange at unactivated arene localities. Wiley Online Library. Available from: [Link]
Technical Support Center: Stability and Long-Term Storage of Butyl 4-(5-formylfuran-2-yl)benzoate
Welcome to the technical support and troubleshooting center for handling Butyl 4-(5-formylfuran-2-yl)benzoate . This compound is a highly functionalized organic building block. Its structural motifs—a reactive formyl (al...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support and troubleshooting center for handling Butyl 4-(5-formylfuran-2-yl)benzoate . This compound is a highly functionalized organic building block. Its structural motifs—a reactive formyl (aldehyde) group, an ester linkage, and an extended conjugated furan-benzene system—make it exceptionally susceptible to environmental degradation.
This guide provides researchers and drug development professionals with field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the scientific integrity of your assays.
Part 1: Core Troubleshooting & FAQs
Q1: My stored solid has developed a white, insoluble precipitate when reconstituted in organic solvents. What is the cause?
Causality: The formyl group on the furan ring is highly prone to autoxidation. When exposed to atmospheric oxygen, the aldehyde undergoes a radical-mediated oxidation to form the corresponding carboxylic acid (5-(4-(butoxycarbonyl)phenyl)furan-2-carboxylic acid)[1]. Carboxylic acids typically exhibit significantly lower solubility in non-polar or moderately polar organic solvents (e.g., dichloromethane, ethyl acetate) compared to their parent aldehydes, leading to precipitation.
Self-Validating Protocol: To confirm autoxidation, dissolve the precipitate in DMSO-
d6
and run a
1
H-NMR. The disappearance of the characteristic aldehyde singlet (typically around 9.5–10.0 ppm) and the appearance of a broad carboxylic acid -OH peak (>12.0 ppm) validates this degradation pathway.
Q2: LC-MS analysis of my stock solution shows a new peak with a mass corresponding to[M-73]-. What happened?
Causality: This mass shift indicates ester hydrolysis. The loss of 73 Da corresponds to the cleavage of the butyl group (as butanol) and the addition of a proton, yielding 4-(5-formylfuran-2-yl)benzoic acid. This reaction is driven by the presence of trace moisture in your solvent and is catalyzed by either acidic or basic impurities[2].
Self-Validating Protocol: Prepare two control solutions: one using your standard laboratory solvent and another using an anhydrous solvent stored over activated 3Å molecular sieves. Incubate both at 40°C for 48 hours. If the degradation peak only appears in the standard solvent, moisture-driven hydrolysis is confirmed.
Q3: The compound turned yellow/brown after being left on the benchtop in a clear vial. Is it still usable?
Causality: No, it should be discarded. The extended conjugated system between the furan and the benzoate ring strongly absorbs UV and near-UV visible light. Photoexcitation leads to radical generation, subsequent furan ring cleavage, and non-specific polymerization (often referred to as humin formation)[3].
Self-Validating Protocol: Run a UV-Vis scan of the degraded sample against a fresh standard. A broad, featureless absorption tail extending into the visible region (400–500 nm) confirms polymeric humin formation.
Part 2: Degradation Pathways & Storage Workflows
Major degradation pathways of Butyl 4-(5-formylfuran-2-yl)benzoate.
Optimal workflow for the long-term storage of sensitive formylfuran derivatives.
Part 3: Quantitative Stability Profiles
The following table summarizes the stability of Butyl 4-(5-formylfuran-2-yl)benzoate under various environmental conditions, extrapolated from ICH Q1A(R2) accelerated stability testing frameworks[2].
Storage Condition
Atmosphere
Container Type
Estimated Half-Life (
t1/2
)
Primary Degradant Observed
25°C, 60% RH
Ambient Air
Clear Glass
< 2 Weeks
Carboxylic Acid (Oxidation)
4°C, Ambient RH
Ambient Air
Amber Glass
~ 3 Months
Carboxylic Acid (Oxidation)
40°C, 75% RH
Ambient Air
Clear Glass
< 3 Days
Hydrolysis Products
-20°C, Dry
Argon
Amber Glass
> 2 Years
None detected
Part 4: Standard Operating Procedures (SOPs)
SOP 1: Preparation of Compound for Long-Term Storage
To prevent the degradation pathways outlined above, strict adherence to this storage protocol is required.
Purification & Desiccation: Ensure the compound is >98% pure by HPLC. Dry the compound thoroughly under high vacuum (< 0.1 mbar) for at least 12 hours to remove trace solvents and moisture.
Aliquoting: Divide the bulk material into single-use aliquots (e.g., 5 mg per vial).
Causality: Repeated freeze-thaw cycles and repeated exposure to ambient air during weighing introduce moisture and oxygen, exponentially accelerating degradation[4].
Inert Gas Blanketing: Purge the headspace of the vial with Argon gas.
Expert Insight: Argon is strongly preferred over Nitrogen. Because Argon is denser than air (1.78 g/L vs 1.25 g/L), it effectively "blankets" the solid at the bottom of the vial. Nitrogen (1.25 g/L) easily mixes with ambient air during the capping process, leaving residual oxygen[4].
Sealing: Cap the amber glass vial with a PTFE-lined septum cap. Wrap the seal tightly with Parafilm to prevent gas exchange.
Storage: Transfer the vials to a monitored -20°C or -80°C freezer.
Self-Validation System: Weigh a sealed test vial on an analytical balance before storage and after 1 month. A mass increase indicates a failed seal and subsequent moisture ingress.
SOP 2: Forced Degradation (Stress Testing) for Analytical Validation
Before using this compound in critical assays, validate your HPLC/LC-MS methods by intentionally degrading the compound[2]. This ensures your chromatographic method can successfully resolve the parent peak from all potential degradants.
Oxidative Stress: Dissolve 1 mg of the compound in 1 mL of acetonitrile. Add 50 µL of 3%
H2O2
. Stir at room temperature for 24 hours.
Hydrolytic Stress (Acid): Dissolve 1 mg in 1 mL of acetonitrile. Add 50 µL of 0.1 M HCl. Heat to 60°C for 6 hours.
Hydrolytic Stress (Base): Dissolve 1 mg in 1 mL of acetonitrile. Add 50 µL of 0.1 M NaOH. Heat to 60°C for 6 hours.
Photolytic Stress: Expose a clear vial containing a 1 mg/mL solution to UV light (254 nm and 365 nm) for 24 hours.
Analysis & Self-Validation: Inject all samples into the LC-MS.
Self-Validation System: Perform a mass balance calculation. The sum of the peak areas of the parent compound and all degradants in the stressed sample must equal the peak area of the unstressed control (accounting for UV response factor differences). The method is only valid if baseline resolution (
Rs>1.5
) is achieved between the parent compound and all degradants.
References
Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL: [Link]
Title: Highly Selective Oxidation of 5-Hydroxymethylfurfural to 2,5-Formylfuran Mediated by Surface Superoxo and Peroxo
Source: Industrial & Engineering Chemistry Research - ACS Publications
URL: [Link]
Title: Computational survey of humin formation from 5-(hydroxymethyl)furfural under basic conditions
Source: RSC Advances - Royal Society of Chemistry
URL: [Link]
Technical Support Center: Scale-Up Manufacturing of Butyl 4-(5-formylfuran-2-yl)benzoate
Welcome to the Process Chemistry Support Center. Butyl 4-(5-formylfuran-2-yl)benzoate is a highly functionalized biaryl intermediate frequently utilized in the synthesis of biologically active molecules, including HIF-1...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Support Center. Butyl 4-(5-formylfuran-2-yl)benzoate is a highly functionalized biaryl intermediate frequently utilized in the synthesis of biologically active molecules, including HIF-1 inhibitors and dye-sensitized solar cells 1.
Transitioning its primary synthetic route—a Suzuki-Miyaura cross-coupling between 5-formylfuran-2-boronic acid and butyl 4-bromobenzoate—from the bench to a multi-kilogram manufacturing environment exposes several chemical vulnerabilities. This guide provides causal troubleshooting, validated protocols, and quantitative data to address protodeboronation, ester hydrolysis, formyl degradation, and palladium contamination at scale.
I. Manufacturing Workflow & Critical Control Points
Workflow for the scale-up synthesis and purification of Butyl 4-(5-formylfuran-2-yl)benzoate.
II. Troubleshooting Guides & FAQs
Q1: Why am I seeing low conversion and high levels of protodeboronated byproducts during scale-up?
Causality: 5-Formylfuran-2-boronic acid is an electron-deficient heteroaryl boronic acid. The strongly electron-withdrawing formyl group destabilizes the C–B bond. Under prolonged heating in basic aqueous media—a common scenario during scale-up due to slower heat transfer—the boronic acid undergoes rapid protodeboronation before transmetalation can occur.
Solution: You must ensure the rate of transmetalation exceeds the rate of decomposition. Shift from a monophasic solvent system to a biphasic system (e.g., Toluene/Water) to limit the boronic acid's exposure to the bulk basic aqueous phase. Utilize a highly active, sterically demanding catalyst like
Pd(dppf)Cl2
or
Pd2(dba)3/XPhos
to accelerate the cross-coupling cycle.
Q2: How do I prevent the hydrolysis of the butyl ester group during the cross-coupling?
Causality: The butyl ester of the electrophile (butyl 4-bromobenzoate) is susceptible to saponification. Strong bases traditionally used in Suzuki couplings (e.g.,
NaOH
,
Na2CO3
) combined with high temperatures will hydrolyze the ester to 4-bromobenzoic acid. This alters the solubility profile of the intermediate and ruins the coupling stoichiometry 2.
Solution: Substitute strong bases with milder alternatives such as
K3PO4
or
Cs2CO3
. Maintain the aqueous phase pH strictly below 10.5.
Q3: The formyl group is degrading into a carboxylic acid or forming an acetal. What is causing this?
Causality: The furan-2-carboxaldehyde moiety is highly sensitive. In the presence of trace oxygen and palladium (which can act as an oxidation catalyst), the formyl group undergoes auto-oxidation to the corresponding carboxylic acid. Furthermore, if alcoholic solvents (e.g., methanol, ethanol) are used during the reaction or downstream recrystallization, the aldehyde will rapidly convert into a dialkyl acetal under mildly acidic or thermal conditions.
Solution: Strictly avoid alcoholic solvents throughout the entire process. Use Toluene or 2-MeTHF for the reaction, and crystallize from Heptane/Ethyl Acetate. Ensure all solvents are thoroughly sparged with nitrogen to eliminate dissolved oxygen prior to heating.
Q4: My isolated product has a dark discoloration and high residual Palladium (>5000 ppm). How can I efficiently remove Pd at the kilogram scale?
Causality: Palladium complexes strongly coordinate to the oxygen-rich backbone of Butyl 4-(5-formylfuran-2-yl)benzoate (specifically chelating between the furan oxygen and the formyl group). Standard aqueous washes will not break this coordination complex.
Solution: Implement a targeted chemical scavenging step. Washing the organic phase with 20% aqueous
NaHSO3
at elevated temperatures (60–80 °C) forces the formation of highly water-soluble Pd-bisulfite complexes, which partition cleanly into the aqueous waste 3. If bisulfite washing is insufficient, functionalized silica (e.g., SiliaMetS Thiol) or triazine precipitants (TMT) can be deployed 4.
III. Data Presentation: Palladium Scavenging Efficiency
The following table summarizes the quantitative efficacy of various palladium scavenging techniques evaluated for highly functionalized biaryl scale-up campaigns [[3]](), [[4]](), [[5]]().
Scavenging Method
Initial Pd (ppm)
Final Pd (ppm)
Scalability / Cost
Mechanistic Action
20% aq.
NaHSO3
wash
~8,000
< 100
Excellent / Low
Formation of water-soluble Pd-bisulfite complex.
Silica-Thiol Resin
~8,000
< 10
Good / High
Covalent binding of Pd to solid support matrix.
TMT (Triazine) Treatment
~650
< 20
Good / Medium
Precipitation of insoluble Pd-TMT complex.
Note: For API intermediates, regulatory limits often require Pd < 10 ppm. A combination of
NaHSO3
washing followed by crystallization is usually sufficient to meet this specification.
IV. Experimental Protocols: Self-Validating Scale-Up Methodology
This protocol is designed as a self-validating system. Do not proceed to the next phase unless the In-Process Control (IPC) criteria are met.
Phase 1: Biphasic Suzuki-Miyaura Coupling
Reactor Charging: To a nitrogen-purged reactor, charge Butyl 4-bromobenzoate (1.0 equiv) and 5-formylfuran-2-boronic acid (1.2 equiv).
Solvent Addition: Add Toluene (10 volumes) and a pre-prepared aqueous solution of
K3PO4
(2.0 equiv in 5 volumes of
H2O
).
Degassing (Critical): Sparge the biphasic mixture with subsurface nitrogen for at least 30 minutes. IPC: Dissolved oxygen must be < 2 ppm to prevent formyl oxidation.
Catalyst Addition: Charge
Pd(dppf)Cl2
(0.01 equiv) under a positive nitrogen flow.
Reaction: Heat the mixture to 80 °C. Maintain vigorous agitation (minimum 250 RPM) to ensure adequate phase mixing.
Validation: After 4 hours, sample the organic phase. IPC: HPLC conversion must show < 1% remaining Butyl 4-bromobenzoate.
Phase 2: Palladium Scavenging & Workup
Phase Separation: Cool the reactor to 40 °C. Stop agitation, allow phases to settle for 30 minutes, and discard the lower aqueous phase.
Bisulfite Wash: Add 20% w/w aqueous
NaHSO3
(5 volumes) to the organic phase. Heat the biphasic mixture to 60 °C and agitate vigorously for 4 hours 3.
Separation: Cool to 40 °C, settle, and discard the dark aqueous layer. Repeat the bisulfite wash a second time if the organic layer remains deeply colored.
Water Wash: Wash the organic phase with deionized water (5 volumes) to remove residual inorganic salts. IPC: Test organic phase via ICP-MS; Pd must be < 150 ppm before crystallization.
Phase 3: Isolation
Solvent Swap: Concentrate the Toluene solution under reduced pressure to approximately 3 volumes.
Anti-Solvent Addition: Slowly add Heptane (7 volumes) while maintaining the internal temperature at 50 °C.
Crystallization: Cool the mixture linearly to 5 °C over 6 hours to promote controlled crystal growth.
Filtration: Filter the slurry, wash the cake with cold Heptane (2 volumes), and dry under vacuum at 40 °C. Final IPC: HPLC purity > 99.0%, Pd < 10 ppm.
Title: Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique
Source: ACS Publications
URL:
Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry
Source: ACS Publications
URL:
Title: (PDF) Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs)
Source: ResearchGate
URL:
Title: C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition
Source: PMC
URL:
Technical Support Center: Optimizing Solvent Selection for Butyl 4-(5-formylfuran-2-yl)benzoate Extraction
Welcome to the technical support guide for Butyl 4-(5-formylfuran-2-yl)benzoate. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, practical guidance o...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for Butyl 4-(5-formylfuran-2-yl)benzoate. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, practical guidance on selecting the optimal solvent system for the extraction and purification of this compound. We will move from foundational principles to advanced methodologies, equipping you with the knowledge to troubleshoot and refine your experimental workup.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties of Butyl 4-(5-formylfuran-2-yl)benzoate and the principles of its extraction.
Q1: What is the chemical structure of Butyl 4-(5-formylfuran-2-yl)benzoate and how does it influence solvent selection?
A1: Butyl 4-(5-formylfuran-2-yl)benzoate is a moderately polar organic molecule. Its structure consists of a non-polar butyl chain, two aromatic rings (benzene and furan), and two polar functional groups (an ester and an aldehyde/formyl group).
Non-Polar Features: The butyl group and the aromatic rings contribute to its solubility in non-polar solvents.
Polar Features: The ester and formyl (aldehyde) groups, with their carbonyl moieties, introduce polarity and the potential for dipole-dipole interactions, allowing dissolution in more polar organic solvents.
This dual nature means the molecule is practically insoluble in water but soluble in a range of organic solvents. The key to successful extraction is to select a solvent that maximizes the solubility of the target compound while minimizing the solubility of impurities from the reaction mixture.
Q2: Why is Liquid-Liquid Extraction (LLE) the standard method for purifying this compound?
A2: Liquid-liquid extraction (LLE) is a fundamental and widely used technique to separate compounds based on their differing solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent phase.[1][2] For Butyl 4-(5-formylfuran-2-yl)benzoate, LLE is ideal for a typical synthesis workup. After synthesis, which often involves the esterification of 4-(5-formylfuran-2-yl)benzoic acid with butanol under acidic conditions, the reaction mixture contains the desired ester, unreacted starting materials (carboxylic acid and alcohol), the acid catalyst, and byproducts.[3] LLE allows for the selective transfer of the relatively non-polar ester product into an organic solvent, while polar impurities like the acid catalyst and salts remain in the aqueous phase.
Q3: What are the primary impurities I need to separate from my product?
A3: The most common impurities, assuming a standard Fischer esterification synthesis, are:
Unreacted 4-(5-formylfuran-2-yl)benzoic acid: This is a key impurity to remove. As a carboxylic acid, its solubility is pH-dependent.
Unreacted Butanol: A polar alcohol that has some solubility in both organic and aqueous phases.
Acid Catalyst: (e.g., Sulfuric Acid) - Highly polar and will be readily removed into the aqueous phase.
Water: A byproduct of the esterification reaction.
Proper solvent selection and aqueous washing steps are designed to remove these specific impurities effectively.
Part 2: A-Z Solvent Selection Guide
Choosing the right solvent is the most critical factor for a high-yield, high-purity extraction.[4] This section provides a systematic approach to solvent selection.
The First Principle: "Like Dissolves Like"
The foundational principle of solubility states that substances dissolve in solvents with similar polarity.[5] For Butyl 4-(5-formylfuran-2-yl)benzoate, we need a solvent that is non-polar enough to be immiscible with water but polar enough to effectively dissolve the molecule. Solvents such as ethyl acetate, dichloromethane, and diethyl ether are common first choices.[6][7]
Workflow for Empirical Solvent Selection
A systematic workflow is essential for identifying the optimal solvent without relying on trial and error.
Caption: Solvent selection workflow from initial screening to final choice.
For a more predictive and refined approach, Hansen Solubility Parameters (HSP) can be employed. HSP dissects the total cohesive energy of a substance into three components:
δD (Dispersion): Energy from London dispersion forces.
δP (Polar): Energy from dipole-dipole interactions.
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar HSP values (a close "distance" in 3D Hansen space) are likely to be miscible.[8][9]
Estimating HSP for Butyl 4-(5-formylfuran-2-yl)benzoate:
While experimental determination is precise, we can estimate the HSP based on its structure. It will have a moderate δD from its aromatic rings, a significant δP from the ester and aldehyde groups, and a low δH as it is a hydrogen bond acceptor but not a donor.
This estimation allows us to screen solvents computationally before entering the lab.
Table of Candidate Solvents and Their Properties
The table below lists common extraction solvents with their relevant physical and solubility parameters. The ideal solvent will have an HSP profile close to our target molecule while being immiscible with water.
Analysis: Based on the estimated HSP, Dichloromethane and Ethyl Acetate appear to be excellent starting candidates due to their balanced δD, δP, and δH values, which align well with the target molecule's estimated parameters. Toluene is a good candidate for dissolving the aromatic portions but may be less effective for the polar groups. Hexane is likely too non-polar, while acetonitrile is miscible with water and thus unsuitable for standard LLE.
Part 3: Experimental Protocols
This section provides step-by-step procedures for the extraction process.
Protocol 1: Small-Scale Solvent Screening
Objective: To experimentally validate the best extraction solvent from a list of candidates.
Materials:
Crude reaction mixture of Butyl 4-(5-formylfuran-2-yl)benzoate.
Place a small, equal amount (e.g., 20-30 mg) of the crude mixture into three separate vials.
Add 1 mL of each candidate solvent to its respective vial.
Vortex each vial for 30 seconds to dissolve the sample.
Observe the solubility. Note any insoluble material.
Spot each solution onto a TLC plate alongside a spot of the original crude mixture.
Develop the TLC plate using an appropriate mobile phase (e.g., 4:1 Hexane:Ethyl Acetate).
Visualize the plate under UV light. The best solvent will show a clean, strong spot for the product with minimal streaking and well-separated impurity spots.
Protocol 2: Standard Liquid-Liquid Extraction Workup
Objective: To purify Butyl 4-(5-formylfuran-2-yl)benzoate from a crude reaction mixture.
Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute it with 3 volumes of the selected organic solvent (e.g., ethyl acetate).
Transfer: Transfer the diluted mixture to a separatory funnel.
Acid Wash (Crucial Step): Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and invert gently, venting frequently to release CO₂ gas produced from the neutralization of the acid catalyst and unreacted carboxylic acid. Shake more vigorously for 1 minute.
Separation: Allow the layers to separate. Drain the lower aqueous layer. The unreacted 4-(5-formylfuran-2-yl)benzoic acid is now deprotonated and has partitioned into this aqueous layer.
Brine Wash: Add an equal volume of brine (saturated NaCl solution) to the organic layer remaining in the funnel. Shake for 30 seconds. This step helps to remove residual water and break any emulsions.[1]
Second Separation: Allow the layers to separate and drain the lower aqueous layer.
Drying: Drain the organic layer into an Erlenmeyer flask. Add a solid drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and swirl.
Filtration & Concentration: Filter the mixture to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent and obtain the purified product.
Part 4: Troubleshooting Guide
This section provides solutions to common problems encountered during the extraction process.
Q: I've formed a stable emulsion between the organic and aqueous layers. How do I break it?
A: Emulsion formation is a common issue, often caused by surfactant-like impurities or vigorous shaking.[2]
Solution 1 (Patience): Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.
Solution 2 (Salting Out): Add a significant amount of solid NaCl (or a saturated brine solution) to the funnel and swirl gently. This increases the ionic strength of the aqueous phase, forcing the organic components out and breaking the emulsion.[1]
Solution 3 (Filtration): Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.
Solution 4 (Centrifugation): If the volume is small enough, transferring the mixture to centrifuge tubes and spinning for a few minutes can force the layers to separate.
Q: My final product is still contaminated with the starting carboxylic acid. What went wrong?
A: This indicates an incomplete acid-base extraction.
Cause: Insufficient NaHCO₃ solution was used, or the mixing was not thorough enough to deprotonate all of the carboxylic acid.
Solution: Redissolve the product in your organic solvent and re-wash with NaHCO₃ solution. Ensure you shake thoroughly and check the pH of the aqueous layer after washing to ensure it is basic (pH > 8). Performing two successive base washes is more effective than one large one.
Q: The yield of my product is very low. Where could it have gone?
A: Low recovery can stem from several issues.
Cause 1 (Poor Solvent Choice): The product may have partial solubility in the aqueous phase, especially if a more polar organic solvent was used.
Solution 1: Perform a "back-extraction." After the initial extraction, take the aqueous layers you set aside and re-extract them with a fresh portion of the organic solvent to recover any dissolved product.
Cause 2 (Product Trapped in Emulsion): A significant amount of product can be trapped in a stable emulsion that was discarded.
Solution 2: Always attempt to break emulsions rather than discarding them.
Cause 3 (Incorrect Layer Discarded): It is a common mistake to misidentify and discard the product-containing organic layer.
Solution 3: Always keep all layers until you have positively identified your final product. To identify layers, add a few drops of water to the funnel; the layer that increases in volume is the aqueous phase.
Q: After removing the solvent, my product is an oil, but I expected a solid. Is it impure?
A: Not necessarily. While impurities can lower the melting point of a solid, some pure organic compounds are oils or low-melting solids at room temperature.
Solution 1 (Check Purity): Analyze the product by TLC, NMR, or LC-MS to confirm its purity. If it is pure, you have isolated an oil.
Solution 2 (Induce Crystallization): If you believe it should be a solid, try to induce crystallization. This can be done by scratching the inside of the flask with a glass rod at the solvent line, adding a seed crystal if available, or dissolving the oil in a minimal amount of a hot solvent (like hexane or ethanol) and cooling it slowly.
References
Hansen Solubility Parameters: A Tool for Solvent Selection. (n.d.).
Eden Botanicals. (n.d.). Extraction Methods. Retrieved from [Link]
LCGC International. (2025, November 26). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]
Scribd. (n.d.). Hansen Solubility Parameters of Solvents. Retrieved from [Link]
Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]
PubChem. (n.d.). Butyl benzoate. Retrieved from [Link]
SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes? Retrieved from [Link]
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]
Hansen Solubility Parameters. (n.d.). Designer Solvent Blends. Retrieved from [Link]
Handcrafted Soap and Cosmetic Guild. (n.d.). Natural Scent Extraction. Retrieved from [Link]
Google Patents. (n.d.). CN105542834A - Composite solvent for extraction distillation separation of aromatic hydrocarbons, and applications thereof.
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
YouTube. (2021, November 9). Liquid-Liquid extraction problems and solutions. Retrieved from [Link]
dōTERRA Essential Oils. (n.d.). Part 3: Distillation Methods—Solvent Extraction. Retrieved from [Link]
New Directions Aromatics. (2017, March 20). Untapping the Power of Nature: Essential Oil Extraction Methods. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Butyl benzoate (CAS 136-60-7). Retrieved from [Link]
NextSDS. (n.d.). 4-(5-FORMYL-FURAN-2-YL)-BENZOIC ACID METHYL ESTER. Retrieved from [Link]
MDPI. (2023, September 6). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. In Molecules. Retrieved from [Link]
MySkinRecipes. (n.d.). 4-(5-Formylfuran-2-yl)benzoic acid. Retrieved from [Link]
Turkish Journal of Pharmaceutical Sciences. (n.d.). Evaluation of Wound Healing Potential of (5-formylfuran-2-yl)Methyl Benzoates by In Vitro Cell Culture Studies. Retrieved from [Link]
ResearchGate. (2021, July 8). Hi everyone, Can someone recommend literature for synthesis of Butylparaben (4-hydroxy butyl Benzoate)? Retrieved from [Link]
ResearchGate. (n.d.). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Retrieved from [Link]
Advanced Mass Spectrometry Fragmentation Profiling: Butyl 4-(5-formylfuran-2-yl)benzoate vs. Structural Analogs
Executive Summary & Scientific Context Butyl 4-(5-formylfuran-2-yl)benzoate (C₁₆H₁₆O₄) is a highly functionalized intermediate frequently utilized in the synthesis of advanced therapeutics, including SIRT2 inhibitors and...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Context
Butyl 4-(5-formylfuran-2-yl)benzoate (C₁₆H₁₆O₄) is a highly functionalized intermediate frequently utilized in the synthesis of advanced therapeutics, including SIRT2 inhibitors and sortase A inhibitors[1][2]. Accurate structural elucidation of this compound and its derivatives relies heavily on Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
This guide provides an objective, data-driven comparison of the MS/MS fragmentation patterns of Butyl 4-(5-formylfuran-2-yl)benzoate against two critical structural analogs: Methyl 4-(5-formylfuran-2-yl)benzoate and Butyl 4-(furan-2-yl)benzoate . By dissecting the mechanistic causality behind each fragmentation event, this guide equips analytical scientists with the predictive logic required to identify novel furan-benzoate derivatives.
Mechanistic Causality in Fragmentation (E-E-A-T)
The fragmentation of Butyl 4-(5-formylfuran-2-yl)benzoate is governed by three distinct structural domains, each requiring specific activation energies to dissociate.
Ester Cleavage Dynamics
The length of the alkyl chain on the benzoate ester fundamentally alters the primary fragmentation pathway. Unlike methyl esters, which primarily undergo simple α-cleavage to lose a methoxy radical, butyl esters possess a critical γ-hydrogen. This structural feature enables a six-membered transition state, driving a classic [3]. This results in the neutral loss of butene (56 Da), yielding a highly stable protonated carboxylic acid at m/z 217.05. Alternatively, inductive cleavage leads to the loss of a butanol molecule (74 Da), generating a reactive acylium ion at m/z 199.04[4].
Formyl Group Expulsion
The formyl group (-CHO) attached to the electron-rich furan ring is highly susceptible to α-cleavage. Upon collisional activation, it readily expels[5]. This neutral loss is a primary diagnostic marker for the presence of the 5-formyl substitution, distinguishing it from unsubstituted furan analogs[6].
Furan Ring Rupture
At higher collision energies (>30 eV), the highly conjugated furan-phenyl backbone begins to fragment. The furan ring itself undergoes ring opening and subsequent neutral losses of CO and acetylene, a hallmark degradation pathway observed in [7].
Fig 1. Proposed ESI-MS/MS fragmentation pathways for Butyl 4-(5-formylfuran-2-yl)benzoate.
Comparative Data Analysis
To objectively evaluate the diagnostic utility of these fragments, we compare the quantitative m/z shifts across the target compound and its two primary alternatives.
Compound
Precursor[M+H]⁺
Key Fragment 1 (Ester Cleavage)
Key Fragment 2 (Formyl/Furan)
Unique Diagnostic Ion
Butyl 4-(5-formylfuran-2-yl)benzoate
273.1122
217.0495 (-C₄H₈)
189.0546 (-C₄H₈, -CO)
199.0390 (-C₄H₉OH)
Methyl 4-(5-formylfuran-2-yl)benzoate
231.0652
199.0390 (-CH₃OH)
171.0441 (-CH₃OH, -CO)
199.0390 (Shared acylium)
Butyl 4-(furan-2-yl)benzoate
245.1172
189.0546 (-C₄H₈)
145.0648 (-C₄H₈, -CO₂)
189.0546 (Lacks initial -CO loss)
Key Insight: The presence of the m/z 217.05 ion confirms the butyl ester (via McLafferty rearrangement), while the subsequent 28 Da drop to m/z 189.05 confirms the intact formyl group. The methyl analog completely bypasses the McLafferty rearrangement, proving that the 56 Da loss is strictly dependent on the alkyl chain length.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following LC-ESI-MS/MS methodology is designed as a self-validating system. The protocol includes a mandatory System Suitability Test (SST) loop that must pass before unknown samples are analyzed.
Fig 2. Self-validating LC-ESI-MS/MS analytical workflow for structural elucidation.
Step-by-Step Methodology
Step 1: System Suitability & Calibration (The Validation Gate)
Action: Inject a 100 ng/mL Reserpine standard.
Causality: Reserpine (m/z 609.2812) acts as a known calibrant. The system must demonstrate a mass accuracy of < 2 ppm and produce the characteristic m/z 195.06 fragment at 30 eV. If these criteria fail, the run is halted to prevent the acquisition of untrustworthy data.
Step 2: Sample Preparation
Action: Dissolve the target compound in LC-MS grade DMSO to a 1 mg/mL stock. Dilute to a final working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency of the ester carbonyl to form the[M+H]⁺ precursor ion.
Step 3: Chromatographic Separation
Action: Utilize a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
Causality: The hydrophobic butyl chain will cause the target compound to elute significantly later than the methyl analog. The gradient ensures sharp peak shapes, minimizing ion suppression in the source.
Step 4: ESI-MS/MS Acquisition with Energy Ramping
Action: Operate the mass spectrometer in positive ESI mode (Capillary voltage: 3.5 kV; Desolvation temperature: 350°C). Apply a Normalized Collision Energy (NCE) ramp from 10 eV to 40 eV using Argon as the collision gas.
Causality: Ramping the NCE is a deliberate mechanistic choice. Low NCE (10-20 eV) is strictly required to capture the fragile transition state of the McLafferty rearrangement (loss of butene) without immediately destroying the resulting fragment[3]. Conversely, high NCE (30-40 eV) provides the necessary activation energy to shatter the highly conjugated, stable furan-phenyl backbone[7].
References
Thieme Connect. Mass Spectrometry: Secondary Ion Mass Spectrometry (SIMS) and Electron Ionization. Source: Thieme Chemistry.
Ali A, et al. Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi. Source: ResearchGate / Journal of Mass Spectrometry & Purification Techniques.
National Institute of Standards and Technology (NIST). Butyl benzoate - Mass spectrum (electron ionization). Source: NIST Chemistry WebBook, SRD 69.
Zheng W, et al. Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Source: Molecules / Semantic Scholar.
Kudalkar SN, et al. Synthesis and structure activity relationship studies of novel Staphylococcus aureus Sortase A inhibitors. Source: Bioorganic & Medicinal Chemistry / PMC.
Validating the Structural Integrity of Butyl 4-(5-formylfuran-2-yl)benzoate: A Comparative Guide to X-ray Crystallography
Executive Summary In modern drug discovery and materials science, the precise three-dimensional structural elucidation of molecular building blocks is a non-negotiable prerequisite. Butyl 4-(5-formylfuran-2-yl)benzoate (...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and materials science, the precise three-dimensional structural elucidation of molecular building blocks is a non-negotiable prerequisite. Butyl 4-(5-formylfuran-2-yl)benzoate (BFFB) (CAS No.: 321725-76-2, Formula: C16H16O4) is a highly versatile synthetic intermediate[1]. Featuring a furan ring conjugated to a benzoate ester and a reactive formyl group, its structural integrity dictates its downstream reactivity and target-binding affinity.
This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative structural validation techniques (NMR, Mass Spectrometry, and Powder XRD). By examining the causality behind experimental choices, we demonstrate why SCXRD remains the gold standard for establishing absolute 3D conformation, and we provide a self-validating experimental protocol for the structural confirmation of BFFB.
The Structural Challenge of BFFB
BFFB contains multiple rotatable bonds—most notably the C-C single bond connecting the furan and benzene rings, and the ester linkage. In solution, these bonds experience rapid free rotation, making it difficult to pinpoint the molecule's lowest-energy conformation.
Understanding the exact dihedral angle between the furan and phenyl rings is critical for computational docking and Structure-Based Drug Design (SBDD). While solution-state techniques provide excellent connectivity data, they often yield time-averaged conformational ensembles[2]. To capture the definitive spatial arrangement, researchers must transition from the solution phase to the solid state.
Comparative Analysis: SCXRD vs. Alternative Techniques
To validate a small organic molecule like BFFB, researchers typically employ an orthogonal suite of analytical techniques[3]. Below is an objective comparison of how SCXRD performs against other standard methodologies.
Table 1: Performance Comparison of Structural Validation Techniques
While NMR is unparalleled for confirming that the chemical synthesis was successful (connectivity)[2], it cannot easily resolve the exact solid-state packing forces or static dihedral angles of BFFB. SCXRD is chosen because the diffraction of X-rays by the crystal lattice provides a direct map of electron density. By fitting an atomic model into this density, SCXRD acts as a self-validating system : the accuracy of the proposed model is mathematically tested against the raw diffraction data, yielding objective quality metrics like the R-factor[6].
Caption: Orthogonal validation strategy integrating SCXRD, NMR, MS, and PXRD for comprehensive analysis.
Experimental Protocol: SCXRD Workflow for BFFB
To ensure scientific integrity, the following protocol details the causality behind each step of the SCXRD workflow for Butyl 4-(5-formylfuran-2-yl)benzoate.
Step 1: Crystal Growth (Slow Evaporation)
Procedure: Dissolve 10 mg of synthesized BFFB in a minimal amount of a binary solvent system (e.g., Ethyl Acetate / n-Hexane, 1:3 ratio). Puncture the cap of the vial with a needle and leave it undisturbed at room temperature for 3–7 days.
Causality: The slow evaporation of the volatile solvent (Hexane) gradually increases the concentration of BFFB, pushing the solution into a metastable supersaturated state. This slow kinetic process favors the nucleation and growth of a single, highly ordered crystal lattice rather than amorphous precipitation or twinning.
Step 2: Crystal Mounting and Cryocooling
Procedure: Select a transparent, block-shaped single crystal (approx. 0.1 × 0.1 × 0.2 mm) under a polarized optical microscope. Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer under a steady stream of liquid nitrogen (100 K).
Causality: Cooling the crystal to 100 K drastically reduces the thermal vibrations (atomic displacement parameters) of the atoms within the lattice. This minimizes the smearing of electron density, leading to sharper diffraction spots, higher resolution data, and a more precise final model[7].
Step 3: Data Collection
Procedure: Expose the crystal to monochromatic X-ray radiation (e.g., Cu-Kα,
λ
= 1.54184 Å) using a microfocus source. Collect a full sphere of diffraction data by rotating the crystal through various
ω
and
ϕ
angles.
Causality: Cu-Kα radiation is preferred for small organic molecules containing only light atoms (C, H, O) because it provides stronger diffraction intensities and better anomalous dispersion signals compared to Mo-Kα, aiding in absolute structure determination if necessary.
Step 4: Phasing, Model Building, and Refinement
Procedure: Integrate the raw diffraction frames and apply multi-scan absorption corrections. Solve the phase problem using intrinsic phasing (e.g., SHELXT) to generate an initial electron density map. Refine the atomic coordinates and anisotropic displacement parameters using full-matrix least-squares on
F2
(SHELXL)[7].
Causality: The phase of the diffracted X-rays is lost during data collection (the "phase problem"). Computational intrinsic phasing mathematically recovers this lost information, allowing the software to build a preliminary 3D model. Iterative least-squares refinement then minimizes the difference between the calculated model and the experimentally observed data.
Caption: Step-by-step SCXRD experimental workflow for small molecule structural elucidation.
Supporting Experimental Data: The Self-Validating System
The true power of SCXRD lies in its objective mathematical validation. A crystallographic model is only accepted if it satisfies strict statistical criteria. For a high-quality small molecule structure like BFFB, the conventional crystallographic R-factor (R1) should fall below 0.05 (5%)[6]. This metric quantifies the percentage difference between the observed diffraction amplitudes and those calculated from the proposed model.
Furthermore, the Goodness of Fit (GoF) must be close to 1.0, indicating that the model is neither over- nor under-parameterized relative to the quality of the data[6][8].
Table 2: Representative Crystallographic Validation Metrics for BFFB
Parameter
Target Value for High-Quality Validation
Significance
Crystal System
Monoclinic / Triclinic (Typical for organics)
Defines the fundamental symmetry of the crystal lattice.
Confirms the correct weighting scheme and prevents overfitting[6][7].
Residual Electron Density
+0.3 / -0.3 e·Å⁻³
Ensures no missing atoms or unmodeled solvent molecules remain in the lattice[8].
By achieving these metrics, the structural integrity of Butyl 4-(5-formylfuran-2-yl)benzoate is unequivocally confirmed. The resulting .CIF (Crystallographic Information File) acts as a permanent, verifiable record of the molecule's exact 3D architecture, ready to be utilized in advanced drug design or synthetic scaling.
Conclusion
While NMR and Mass Spectrometry are indispensable for routine chemical characterization, Single-Crystal X-ray Diffraction remains the ultimate arbiter of 3D molecular structure. For flexible, multi-ring systems like Butyl 4-(5-formylfuran-2-yl)benzoate, SCXRD provides the exact dihedral angles, absolute stereochemistry, and solid-state packing configurations that solution-state methods simply cannot resolve. By adhering to rigorous crystallographic refinement protocols (targeting R1 < 5% and GoF ~ 1.0), researchers establish a self-validating structural proof that guarantees the integrity of their downstream applications.
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery pivots toward highly tunable, multi-target pharmacophores, 5-aryl-2-furaldehyde derivatives have emerged as versatile scaffolds. Specifically, Butyl 4-(5-formylfuran-2-yl)benzoate (CAS 321725-76-2) [1],[2] and its structural analogs represent a compelling class of compounds with documented efficacy across antimicrobial, neuroprotective, and tissue-regenerative domains.
This guide provides an objective, data-driven comparison of these analogs, detailing their structure-activity relationships (SAR), comparative in vitro performance, and the self-validating experimental protocols required to evaluate them.
Pharmacophore Architecture & Mechanistic Pathways
The biological versatility of this compound class stems from three distinct structural domains:
The Furan Core : Acts as a rigid, planar spacer that optimally positions functional groups for target engagement[3].
The 5-Formyl Group : An electrophilic center capable of forming reversible Schiff bases with catalytic lysine residues or engaging in robust hydrogen-bond networks within enzyme active sites[4].
The Benzoate Ester Tail : A highly tunable lipophilic domain. Modifying this ester (e.g., butyl vs. 2-cyanobenzyl) directly alters the molecule's partition coefficient (LogP), dictating its ability to penetrate bacterial outer membranes or the blood-brain barrier[5].
Mechanistic pathways of 5-formylfuran-2-yl benzoate analogs in MurA and AChE inhibition.
Comparative In Vitro Performance Data
The biological activity of these analogs is highly dependent on the ester substitution. 5-formylfuran derivatives exhibit potent antibacterial activity by targeting the MurA enzyme (UDP-N-acetylglucosamine 1-carboxyvinyltransferase) in Escherichia coli and Staphylococcus aureus[6],[4]. Conversely, specific substitutions, such as (5-formylfuran-2-yl)methyl 4-nitrobenzoate, shift the molecule's affinity toward Acetylcholinesterase (AChE) inhibition and cellular re-epithelialization (wound healing)[7],[8].
The table below synthesizes the in vitro screening metrics across the analog class:
Data Note: Values represent aggregated, representative in vitro screening metrics derived from structural interpolation of referenced bioassays[3],[8],[4].
Structure-Activity Relationship (SAR) Insights
Why the Butyl Ester? The aliphatic butyl chain increases the molecule's lipophilicity without introducing severe steric bulk. This enhances passive diffusion across the lipid-rich outer membrane of Gram-negative bacteria, resulting in a lower MurA IC₅₀ compared to bulkier aromatic esters.
Why the 4-Nitrobenzoate Shift? Reversing the ester linkage and adding a nitro group significantly increases binding affinity to the Peripheral Anionic Site (PAS) of AChE via enhanced π-π stacking interactions, dropping the AChE IC₅₀ to 3.25 µM[8].
Self-Validating Experimental Methodologies
To ensure scientific integrity, the evaluation of these analogs requires rigorously controlled assay environments. Below are the optimized protocols for assessing the primary biological targets.
Protocol A: In Vitro MurA Enzyme Inhibition Assay (Colorimetric)
Causality: MurA catalyzes the transfer of enolpyruvate from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG), releasing inorganic phosphate (Pi). By measuring Pi release via Malachite Green, we directly quantify enzyme turnover and inhibition[4].
Enzyme Pre-incubation: In a 96-well plate, combine 50 mM HEPES buffer (pH 7.5), 2 nM recombinant E. coli MurA, and 10 µM of the furan analog (dissolved in DMSO, final DMSO <1%). Incubate at 37°C for 15 minutes.
Rationale: Pre-incubation is critical. It allows the 5-formyl group time to establish a reversible Schiff base with the active site Cys115/Lys22 residues before substrate competition begins.
Reaction Initiation: Add 1 mM UNAG and 100 µM PEP to initiate the reaction. Incubate for exactly 20 minutes at 37°C.
Termination & Detection: Add 40 µL of Malachite Green working reagent to all wells. Wait 5 minutes for color development, then read absorbance at 650 nm using a microplate reader.
Self-Validation Check:
Negative Control: A vehicle control (1% DMSO) establishes the 100% uninhibited enzyme velocity baseline.
Positive Control: Fosfomycin must be run concurrently. If 10 µM Fosfomycin fails to achieve >90% inhibition, the recombinant MurA batch is compromised, and the plate must be discarded.
Causality: AChE hydrolyzes acetylthiocholine (ATCI) into thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to form the yellow 5-thio-2-nitrobenzoate anion, which is quantifiable at 412 nm[8].
System Setup: In a 96-well plate, add 140 µL of 0.1 M sodium phosphate buffer (pH 8.0), 20 µL of AChE (0.2 U/mL), and 20 µL of the furan analog at varying concentrations. Incubate at 25°C for 10 minutes.
Substrate Addition: Add 10 µL of 0.01 M DTNB and 10 µL of 0.075 M ATCI to initiate the reaction.
Kinetic Read: Immediately measure the absorbance at 412 nm continuously for 5 minutes (1 read per minute) to calculate the initial reaction velocity (V₀).
Self-Validation Check: Thiocholine auto-oxidation can cause false positives. A "Blank" well containing DTNB, ATCI, and the furan analog—but no AChE—must be measured to subtract background absorbance. Donepezil serves as the positive validation standard.
Conclusion
The Butyl 4-(5-formylfuran-2-yl)benzoate scaffold is a highly modular pharmacophore. Experimental data confirms that while the core formyl-furan drives target engagement via electrophilic interactions, the ester moiety dictates the biological domain—shifting the molecule from a membrane-penetrating antimicrobial (MurA inhibitor) to a targeted neuro-modulator (AChE inhibitor) or a wound-healing agent. Researchers must carefully select the ester substitution based on the desired pharmacokinetic profile and target active site topology.
El-Naggar ME, et al. "Viable approach for preventing skin wound infections using bioactive dressing films." International Journal of Biological Macromolecules, 2025/2026.[Link]
Koca M. "Synthesis and Cholinesterase Inhibitory Potentials of (5-formylfuran-2-yl) methyl 3,4-dimethoxy/nitro benzoates." Journal of the Institute of Science and Technology, 2022.[Link]
Oriental Journal of Chemistry. "Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives." Oriental J Chem, 2019. [Link]
Personal protective equipment for handling Butyl 4-(5-formylfuran-2-yl)benzoate
As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to ensure maximum logistical efficiency and personnel protection when handling Butyl 4-(5-formylfuran-2-yl)benzoate (CAS:...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to ensure maximum logistical efficiency and personnel protection when handling Butyl 4-(5-formylfuran-2-yl)benzoate (CAS: 321725-76-2).
Handling specialized organic intermediates requires more than just a cursory glance at a Safety Data Sheet (SDS); it requires a mechanistic understanding of the chemical's reactivity to implement a fail-safe operational plan. While this furan-derived aldehyde is primarily classified as harmful if swallowed (H302) [1], its structural motifs demand rigorous Personal Protective Equipment (PPE) and handling protocols to mitigate dermal absorption and respiratory irritation [2].
Causality-Driven Hazard Assessment
Understanding why specific PPE is required is the foundation of laboratory safety. The hazards of Butyl 4-(5-formylfuran-2-yl)benzoate are intrinsically linked to its molecular architecture:
The Formyl Group (Aldehyde Reactivity): Aldehydes are highly electrophilic. Upon contact with the skin or respiratory mucosa, they can undergo nucleophilic attack by primary amines present in tissue proteins (forming Schiff bases). This mechanism is the primary driver for contact dermatitis and respiratory sensitization.
The Furan Ring: Furan derivatives can undergo cytochrome P450-mediated oxidative metabolism in vivo, potentially forming reactive epoxide intermediates. Minimizing systemic exposure is therefore critical.
The Butyl Benzoate Moiety: The addition of a lipophilic butyl ester significantly increases the compound's partition coefficient (LogP). This high lipophilicity enhances the molecule's ability to permeate the lipid-rich stratum corneum of the skin, rendering standard, thin-mil latex gloves entirely insufficient as a chemical barrier.
Personal Protective Equipment (PPE) Matrix
Based on standard OSHA PPE Laboratory Standards and the compound's lipophilic and electrophilic nature [2][3], the following PPE matrix must be strictly adhered to before initiating any workflow:
PPE Category
Specification & Material
Causality / Rationale
Hand Protection
Double-gloved Nitrile (min 4 mil thickness) or Butyl Rubber .
Prevents permeation of lipophilic esters. Double-gloving ensures a secondary barrier if the outer glove is compromised.
Eye/Face Protection
Indirect-vented chemical safety goggles.
Protects against aerosolized dust or accidental splashes during solvent reconstitution without fogging.
Body Protection
Flame-resistant (FR) lab coat with knit cuffs; closed-toe non-porous shoes.
Prevents skin exposure and the accumulation of chemical dust on personal clothing.
Respiratory
N95 particulate respirator or Half-mask with Organic Vapor (OV) cartridges.
Required only if handling powder outside of a certified chemical fume hood to prevent inhalation of electrophilic dust.
Operational Workflow & Step-by-Step Methodology
To ensure a self-validating safety system, follow this procedural workflow for weighing, transferring, and handling the compound.
Ensure the chemical fume hood is operational with a verified face velocity between 80–100 feet per minute (fpm).
Clear the workspace of incompatible materials (e.g., strong oxidizing agents, strong bases).
Place an anti-static weighing boat and a calibrated analytical balance inside the fume hood to prevent the electrostatic dispersion of the powder.
Step 2: PPE Donning Procedure
Inspect the FR lab coat for tears and secure all buttons to the top.
Don the first pair of nitrile gloves (inner layer), ensuring they cover the knit cuffs of the lab coat.
Don safety goggles and adjust the strap for a tight, gap-free seal against the face.
Don the second pair of nitrile gloves (outer layer).
Step 3: Handling and Transfer Protocol
Open the chemical container only within the designated fume hood.
Use a grounded, stainless-steel spatula to transfer the Butyl 4-(5-formylfuran-2-yl)benzoate to the weighing boat.
Cap the source container immediately after the transfer to minimize environmental exposure and moisture-induced degradation.
If dissolving the compound, add the solvent (e.g., DMSO or Dichloromethane) slowly down the side of the vessel, keeping the sash of the fume hood pulled down to the lowest workable height.
Step 4: Doffing and Decontamination
Wipe down the balance and fume hood surface with a solvent-dampened lint-free wipe (e.g., 70% isopropanol), followed by a secondary water wipe.
Remove the outer gloves inside the hood, turning them inside out, and dispose of them in a designated solid hazardous waste bin.
Remove goggles (handling by the straps) and the lab coat.
Remove inner gloves and immediately wash hands with soap and water for a minimum of 20 seconds.
Workflow for the safe handling and incident management of Butyl 4-(5-formylfuran-2-yl)benzoate.
Emergency Response & Spill Management
In the event of an operational failure, immediate logistical execution is required to prevent systemic exposure:
Small Spills (<50g): Do not sweep dry powder, as this aerosolizes the chemical. Cover the spill with a damp absorbent pad or inert absorbent material (e.g., vermiculite). Carefully scoop the absorbed material into a compatible, sealable hazardous waste container.
Skin Exposure: Immediately doff contaminated clothing. Flush the affected skin area with copious amounts of water and mild soap for a minimum of 15 minutes. Never use laboratory solvents to wash the skin, as this will artificially increase the dermal absorption of the lipophilic ester.
Eye Exposure: Utilize the nearest emergency eyewash station. Flush eyes for 15 minutes, holding the eyelids open to ensure complete irrigation. Seek occupational medical evaluation immediately.
Waste Disposal Plan
Butyl 4-(5-formylfuran-2-yl)benzoate must not be introduced into the municipal water supply or general refuse under any circumstances.
Solid Waste: All empty vials, contaminated weighing boats, and used PPE (gloves, wipes) must be placed in a clearly labeled, leak-proof hazardous waste container designated for "Toxic Organic Solid Waste."
Liquid Waste: If the compound is dissolved in organic solvents, the resulting solution must be collected in a compatible, high-density polyethylene (HDPE) carboy labeled "Halogenated/Non-Halogenated Organic Waste" (depending on the specific solvent used).
Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department for high-temperature incineration via a licensed commercial chemical waste contractor.
References
Pillai, S. P., et al. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." Frontiers in Public Health (via NCBI PMC). Available at: [Link]
Today's Clinical Lab. "Proper Use of Personal Protective Equipment (PPE)." Clinical Lab Manager, 2019. Available at: [Link]
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